Chlorcyclizine pamoate
Description
Structure
2D Structure
Properties
CAS No. |
10450-53-0 |
|---|---|
Molecular Formula |
C41H37ClN2O6 |
Molecular Weight |
689.2 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H16O6.C18H21ClN2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-10,18H,11-14H2,1H3 |
InChI Key |
WUJMCJWDNKVBOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Historical Trajectories and Evolution of Research on Chlorcyclizine and Its Salt Forms
The research journey of chlorcyclizine (B1668710) began with its development and classification as a first-generation antihistamine of the diphenylmethylpiperazine group in the 1940s. patsnap.comwikipedia.org Initially, its primary therapeutic use was for the symptomatic relief of allergic conditions such as urticaria (hives), rhinitis (hay fever), and pruritus (itching). wikipedia.orgdrugbank.com Like other first-generation antihistamines, it functions by blocking H1 histamine (B1213489) receptors, but it also possesses anticholinergic, antiserotonergic, and local anesthetic properties. patsnap.comwikipedia.orgdrugbank.compatsnap.com Its utility was also extended to use as an antiemetic to manage nausea and vomiting. wikipedia.orgdrugbank.com
The evolution of chlorcyclizine research saw a significant pivot with the discovery of its antiviral capabilities. In a major development, scientists screening a library of FDA-approved drugs identified chlorcyclizine as a potent inhibitor of the hepatitis C virus (HCV). pharmaceutical-journal.comnih.gov Laboratory and animal model studies revealed that chlorcyclizine, typically as the hydrochloride (HCl) salt, could block the virus from entering host cells, a mechanism distinct from many existing HCV drugs that target viral replication. pharmaceutical-journal.comcbsnews.com This finding was particularly noteworthy because it suggested chlorcyclizine could be used in combination with other drugs to enhance efficacy and potentially prevent reinfection in liver transplant patients. pharmaceutical-journal.comcbsnews.com
This discovery spurred a new wave of research focused on optimizing the compound for anti-HCV therapy. Scientists began developing and evaluating chlorcyclizine derivatives to improve potency and pharmacokinetic profiles while minimizing the antihistamine effects, such as drowsiness. oup.comoup.comnih.govacs.org This hit-to-lead optimization campaign led to the identification of new lead compounds with significantly improved antiviral activity and selectivity. nih.govacs.org Throughout this evolution, the focus has largely remained on the hydrochloride salt form, with the potential of other salt forms like pamoate being less explored.
Epistemological and Methodological Underpinnings in Pamoate Salt Research
The rationale behind creating different salt forms of a drug is a cornerstone of pharmaceutical science, aimed at optimizing a drug's physicochemical properties. nih.gov The choice of a counterion can profoundly influence characteristics such as solubility, dissolution rate, stability, and bioavailability. nih.gov Pamoate, the salt form of pamoic acid, is particularly noteworthy for its ability to drastically reduce the aqueous solubility of a drug. nih.govpjoes.comgoogle.com This property is not a drawback but a deliberate formulation strategy to create long-acting or sustained-release (SR) injectable or oral preparations. nih.govfda.gov The slow dissolution of the pamoate salt in the body leads to a gradual release of the active drug, thereby maintaining therapeutic concentrations over an extended period and reducing the frequency of administration. nih.govfda.gov
The methodological approach to developing and evaluating a pamoate salt formulation involves several key stages:
Synthesis and Screening : The creation of a pamoate salt can be achieved through various methods. A common approach is to mix the active pharmaceutical ingredient (API), often as a free base, with pamoic acid in a suitable solvent. google.com An alternative method involves a salt metathesis reaction, where a more soluble salt of the API (like a hydrochloride salt) is reacted with a soluble pamoate salt, such as disodium (B8443419) pamoate. google.comgoogle.com Methodologies for salt screening, such as in-situ salt screening or high-throughput methods, are employed to identify the most stable and suitable salt form. researchgate.net
Physicochemical Characterization : Once synthesized, the salt's properties are thoroughly analyzed. Dissolution studies are critical to confirm the intended slow-release profile, often comparing the pamoate salt to more soluble forms like hydrochloride under various pH conditions. nih.gov Advanced techniques such as X-ray crystallography are used to investigate the solid-state structure of the salt, which is crucial for understanding its stability and physical properties. researchgate.netrsc.org
Pharmacokinetic (PK) Evaluation : Preclinical and clinical PK studies are essential to understand how the pamoate salt behaves in a biological system. These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug following administration of the pamoate formulation. fda.gov By analyzing plasma concentrations over time, researchers can determine key parameters like the rate and extent of absorption and the terminal half-life, confirming that the formulation provides the desired sustained exposure. fda.govresearchgate.net The disposition of pamoic acid itself is also evaluated, as it is a component of the administered drug form. fda.gov
| Drug Example | Salt Form | Purpose of Pamoate Salt | Research Finding |
| Imipramine | Pamoate | Sustained Release | The pamoate salt was designed to have significantly lower solubility than the hydrochloride salt, making it suitable for a controlled-release formulation. nih.gov |
| Olanzapine (B1677200) | Pamoate | Long-acting Injectable | The pamoate salt form provides sustained exposure to olanzapine for weeks after a single intramuscular injection. fda.gov |
| Pyrantel | Pamoate | Reduced Systemic Absorption | As a deworming agent, the pamoate salt's very low solubility and poor bioavailability ensure it remains in the gastrointestinal tract to act on parasites. ugr.es |
| Hydroxyzine (B1673990) | Pamoate | Marketed Formulation | Pharmacokinetic studies on the marketed hydroxyzine pamoate formulation show that pamoic acid is rapidly absorbed and eliminated from systemic circulation. researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Contemporary Research Landscape and Unmet Needs in Chlorcyclizine Pamoate Studies
Synthetic Pathways for the Chlorcyclizine Base
The synthesis of the active pharmaceutical ingredient, the chlorcyclizine base, can be achieved through several established pathways. These methods primarily involve the construction of the core piperazine (B1678402) structure and the attachment of the characteristic diphenylmethyl group.
Alkylation Reactions in Piperazine Synthesis
A primary method for synthesizing chlorcyclizine involves the direct alkylation of a pre-formed piperazine ring. This approach is efficient and widely utilized in the synthesis of related piperazine-based compounds. researchgate.net The core reaction involves creating a carbon-nitrogen bond between the piperazine nitrogen and the benzhydryl carbon.
Typically, this is accomplished by reacting 1-methylpiperazine (B117243) with a suitable 4-chlorobenzhydryl halide, such as 4-chlorobenzhydryl bromide or chloride. google.comgpatindia.com The reaction is generally carried out in the presence of a base and an appropriate solvent. The base, often an inorganic alkali like potassium carbonate or sodium carbonate, neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. google.comnih.gov The choice of solvent can range from tetrahydrofuran (B95107) (THF) to mixtures of petroleum ether and ethyl acetate. google.comnih.gov Catalytic amounts of potassium iodide or tetrabutylammonium (B224687) iodide may be added to facilitate the reaction, particularly when using a chloride leaving group. nih.gov
Modern variations on this theme include "hydrogen-borrowing" N-alkylation, where diols and diamines are coupled using ruthenium catalysts, presenting a more atom-economical and environmentally benign alternative that generates only water as a byproduct. digitellinc.comacs.org
Multi-step Organic Synthesis from Precursor Molecules
A common and well-documented industrial pathway to chlorcyclizine begins with more fundamental precursor molecules, primarily 4-chlorobenzophenone (B192759). google.comresearchgate.net This multi-step process offers robust control over the synthesis and purification of intermediates.
The general sequence is as follows:
Reduction: The synthesis starts with the reduction of the ketone group in 4-chlorobenzophenone to a secondary alcohol, forming (4-chlorophenyl)(phenyl)methanol. A common reducing agent for this step is sodium borohydride (B1222165) in a solvent like methanol. researchgate.net
Halogenation: The resulting benzhydrol derivative is then converted into a more reactive benzhydryl halide. This is typically achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid with a catalyst like anhydrous calcium chloride. researchgate.netacs.org This step yields 1-chloro-1-(4-chlorophenyl)ethane, a key intermediate.
Alkylation: The final step is the N-alkylation of 1-methylpiperazine with the newly formed 4-chlorobenzhydryl chloride. google.com This reaction, similar to the one described in the previous section, is performed under basic conditions to yield the chlorcyclizine free base.
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Reduction | 4-Chlorobenzophenone | Sodium borohydride (NaBH₄), Methanol | (4-chlorophenyl)(phenyl)methanol | researchgate.net |
| 2. Halogenation | (4-chlorophenyl)(phenyl)methanol | Thionyl chloride (SOCl₂) or HCl/CaCl₂ | 1-(chloromethyl)-4-chlorobenzene | researchgate.netacs.org |
| 3. Alkylation | 1-(chloromethyl)-4-chlorobenzene | 1-Methylpiperazine, Base (e.g., K₂CO₃) | Chlorcyclizine Base | google.com |
Pamoate Salt Formation Techniques
The conversion of the chlorcyclizine base into its pamoate salt is a critical step to modify its physicochemical properties, often to decrease aqueous solubility. blogspot.comoup.com This process is governed by the principles of pharmaceutical salt crystallization.
Principles of Pharmaceutical Salt Crystallization
Pharmaceutical salt formation is a widely used strategy to enhance properties such as stability, processability, and solubility of an active pharmaceutical ingredient (API). acs.orgfrontiersin.org Salts are crystalline materials where the API and a salt former (counterion) exist in an ionized state within the same crystal lattice. acs.org
The formation of a salt is governed by the pKa difference between the API and the salt former; a difference greater than two to three units generally ensures a stable salt is formed. nih.gov The process of crystallization from a solution is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. ethz.ch This can be achieved by cooling, solvent evaporation, or adding an anti-solvent. The process involves two main stages: nucleation, the formation of new crystal nuclei, and crystal growth, the subsequent growth of these nuclei. ethz.ch The choice of solvent is crucial as it affects solubility, supersaturation, and can even be incorporated into the crystal structure to form solvates or hydrates. nih.gov
Optimization of Salt Formation Parameters for this compound
While specific optimization data for this compound is not extensively published, the parameters can be optimized based on established techniques for forming other amine pamoate salts. blogspot.comgoogle.com Pamoic acid is a dibasic acid, allowing for the formation of salts with either a 1:1 or 2:1 stoichiometric ratio of the amine base to pamoic acid. google.com
Key optimization parameters include:
Method of Reaction: The salt can be formed by directly mixing the chlorcyclizine free base with pamoic acid in a suitable solvent system. google.com Alternatively, a salt-exchange (metathesis) reaction can be employed, where a more soluble salt of chlorcyclizine (like the hydrochloride) is reacted with a soluble pamoate salt, such as disodium (B8443419) pamoate. blogspot.comgoogle.com
Solvent System: The choice of solvent is critical. Pamoate salts are often sparingly soluble in water and alcohols. oup.comoup.com Solvents like ethanol, ethanol/water mixtures, or other organic solvents like pyridine (B92270) and toluene (B28343) can be used. blogspot.com The solvent system must be chosen to allow the reactants to dissolve sufficiently while ensuring the final pamoate salt precipitates.
Temperature and Time: Crystallization of pamoate salts can sometimes be slow, requiring the mixture to be left undisturbed for hours or even days to allow for complete precipitation. blogspot.comgoogle.com Heating can sometimes be used to accelerate the dissolution of reactants and subsequent crystallization upon cooling. blogspot.com
pH Control: When using a salt-exchange method, the pH of the solution can be adjusted to ensure the amine is in its ionized form and the pamoic acid is deprotonated, facilitating the formation of the insoluble salt.
Design and Synthesis of Novel this compound Derivatives
Research has been directed towards synthesizing novel derivatives of chlorcyclizine to enhance therapeutic efficacy, modify pharmacokinetic properties, or reduce undesirable effects like antihistamine activity. nih.govoup.com The design strategy typically involves modifying the chlorcyclizine base, which can then be formulated as a pamoate salt using the techniques described previously.
The synthesis of these novel bases often starts from modified precursors. For instance, to create achiral analogs and explore the effect of halogen substitution, dichlorobenzophenone can be used as a starting material. acs.org The resulting 1-(bis(4-chlorophenyl)methyl)piperazine serves as a scaffold for further modification. nih.govacs.org
Key synthetic modifications include:
Piperazine Ring Substitution: The terminal nitrogen of the piperazine ring is a common site for modification. For example, the methyl group can be replaced with longer chains, such as polyethylene (B3416737) glycol (PEG) moieties, to alter solubility and pharmacokinetic profiles. nih.govacs.org This is typically achieved through alkylation of the secondary amine on the piperazine ring.
Scaffold Rigidity: To explore structure-activity relationships, rigid analogs have been synthesized. This can be accomplished by using a fluorene-based scaffold instead of the more flexible diphenylmethane (B89790) group. acs.org
Isotopic and Electronic Modification: Deuterated or trifluorinated derivatives have been synthesized to study metabolic stability and the electronic effects on activity. nih.gov
| Derivative Type | Key Modification | Synthetic Strategy | Reference |
|---|---|---|---|
| Achiral Dichloro-analog | Replaces (phenyl) with (4-chlorophenyl) | Start with 4,4'-dichlorobenzophenone, reduce, chlorinate, and alkylate piperazine. | acs.org |
| Pegylated Analog | Adds PEG chain to piperazine nitrogen | Alkylation of 1-(bis(4-chlorophenyl)methyl)piperazine with a protected PEG-halide. | nih.govacs.org |
| Rigid Analog | Replaces diphenylmethane with a fluorenyl group | Alkylation of N-ethyl piperazine with 9-chloro-9H-fluorene derivative. | acs.org |
| Deuterated/Trifluorinated Analogs | Replaces methyl group with CD₃ or CH₂CF₃ | Alkylation of the parent piperazine derivative with deuterated methyl iodide or trifluoroethyl triflate. | nih.gov |
Chemical Modification Strategies
Chlorcyclizine has been the subject of chemical optimization campaigns to develop derivatives with improved properties. nih.gov Structure-activity relationship (SAR) studies have been crucial in guiding these modifications. Research into chlorcyclizine analogues has revealed key structural features that influence biological activity. nih.gov
Key findings from these studies include:
Para-Chloro Substituent: The removal of the para-chloro group on one of the phenyl rings was found to reduce activity. Conversely, the addition of a second para-chloro substituent on the other phenyl ring resulted in a marginal increase in activity. nih.govsci-hub.se
Piperazine Ring Modification: Altering the core piperazine structure has significant effects. For instance, extending the piperazine ring by one carbon maintained activity but led to increased cytotoxicity. nih.govsci-hub.se Swapping the piperazine ring for other cyclic amines generally resulted in a notable loss of activity. nih.govsci-hub.se
Terminal Group Modification: The introduction of hydroxyl or amino groups at the terminal position of the N-methyl group on the piperazine ring was shown to produce high activity. nih.govsci-hub.se
N-Alkylation: Further modifications have included the N-alkylation of the piperazine nitrogen with various groups. For example, derivatives have been synthesized via reductive amination, such as reacting (S)-norchlorcyclizine with acetaldehyde (B116499) to produce an N-ethyl derivative. acs.org Acylation with acetyl chloride has also been performed to create N-acyl derivatives. acs.org
A summary of key modification strategies based on research into chlorcyclizine derivatives is presented below. nih.govsci-hub.seacs.org
| Molecular Target | Modification Strategy | Observed Outcome |
| Phenyl Ring | Removal of para-chloro group | Reduced activity |
| Phenyl Ring | Addition of second para-chloro group | Marginally increased activity |
| Piperazine Core | Ring extension (e.g., to homopiperazine) | Maintained activity, but increased cytotoxicity |
| Piperazine Core | Replacement with other cyclic amines | Remarkable loss of activity |
| Piperazine N-substituent | Alkylation (e.g., ethyl, pentaethylene glycol amine) | Potent activity |
| Piperazine N-substituent | Acylation (e.g., acetyl) | Potent activity |
| Piperazine N-substituent | Deuteration or Trifluorination of N-methyl group | Synthesized for further study |
**2.3.2. Enantioselective Synthesis and Stereoisomer Separation (e.g., Analogous to Chiral Antihistamines)
Chlorcyclizine is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. nih.gov While both enantiomers have been found to be equally active in inhibiting the Hepatitis C Virus (HCV), the (R)-enantiomer is a more active antihistamine. nih.gov This has prompted research into methods for both separating the stereoisomers and synthesizing them enantioselectively.
Stereoisomer Separation: The separation of chlorcyclizine enantiomers has been successfully achieved using capillary electrophoresis (CE). nih.govnih.gov This analytical technique is a powerful tool for chiral resolution in pharmaceuticals. researchgate.netchiralpedia.com
One validated CE method utilizes sulfated β-cyclodextrin (S-β-CD) as a chiral selector. nih.gov The study identified optimal conditions for separation, including the concentrations of the chiral selector and organic modifier, buffer pH, and applied voltage. nih.gov Another study also employed sulfated β-cyclodextrin in a glycine (B1666218) buffer for rapid enantioseparation. nih.gov
| Parameter | Optimal Conditions for Chiral CE Separation nih.gov |
| Chiral Selector | Sulfated β-cyclodextrin (S-β-CD) |
| Buffer | 100 mM phosphate (B84403) buffer |
| pH | 6.0 |
| Organic Modifier | 40% (v/v) methanol |
Enantioselective Synthesis: In addition to separation, methods for the direct synthesis of specific enantiomers have been explored. This is often achieved by starting with a chiral precursor. For instance, deuterated and trifluorinated derivatives of both (R)- and (S)-chlorcyclizine have been synthesized from the corresponding (R)-1 and (S)-1 chiral starting materials. acs.org The synthesis of other chiral diarylmethylamines has been achieved through methods like the enantioselective addition of arylboronic acids to imines, catalyzed by rhodium complexes with chiral ligands, and organocatalyzed N-alkylation using chiral phosphoric acid catalysts. nih.govsci-hub.se These methodologies represent potential pathways for the enantioselective synthesis of chlorcyclizine.
Process Chemistry Research for Scalable this compound Production
The industrial production of active pharmaceutical ingredients (APIs) requires synthetic routes that are efficient, scalable, and cost-effective. taylorfrancis.com Research in process chemistry focuses on developing and optimizing these large-scale manufacturing processes. taylorfrancis.comresearchgate.net
A common method for synthesizing the chlorcyclizine base involves a two-step process starting from 4-chlorobenzhydryl chloride. chemicalbook.com In this process, 4-chlorobenzhydryl chloride is heated with N-methylpiperazine in benzene, leading to an alkylation reaction that forms chlorcyclizine. chemicalbook.com
A synthetic route reported as suitable for industrial production starts with 4-chlorodiphenylmethane (B42959). google.com This process can be summarized in the following steps:
Bromination: 4-chlorodiphenylmethane undergoes a bromination reaction with bromine. The mixture is heated to approximately 50–55 °C for several hours. After the reaction, the solution is cooled and treated with anhydrous sodium carbonate and anhydrous sodium sulphate to neutralize and dry the mixture, yielding the crude brominated intermediate, 1-(bromo(phenyl)methyl)-4-chlorobenzene. google.com
Alkylation and Salt Formation: The resulting brominated product is then subjected to an alkylation reaction with N-methyl piperazine in a suitable solvent (such as petroleum ether, toluene, or ethyl acetate). google.com This reaction forms the chlorcyclizine base. Subsequent acidification and salt formation produce the chlorcyclizine hydrochloride crude product, which is then purified. google.com
An older, alternative synthesis starts with 4-chlorobenzophenone, which is first reduced and then chlorinated to form 4-chlorodiphenyl methyl chloride, the key intermediate for the subsequent alkylation with N-methyl piperazine. google.com
The final step to produce This compound involves reacting the synthesized chlorcyclizine free base with pamoic acid in a suitable solvent system to precipitate the pamoate salt. This is a standard acid-base salt formation reaction common in pharmaceutical manufacturing.
Structural Correlates of H1 Antihistaminic Activity
First-generation H1-antagonists, including chlorcyclizine, share a common pharmacophoric template consisting of two aromatic rings linked to a central atom, which is connected via a short alkyl chain to a terminal tertiary amine. researchgate.net Variations within this template significantly modulate the antihistaminic activity.
The piperazine ring is a key structural feature in a large number of antihistaminic compounds, including chlorcyclizine and its analogues like cyclizine (B1669395) and meclizine. nih.govscispace.com This six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, is a crucial component for H1-receptor antagonism. scispace.comnih.gov
The piperazine moiety serves multiple functions:
It acts as the terminal amine functionality, which is essential for binding to the H1 receptor. researchgate.netnih.gov
Its rigid structure helps to correctly orient the other pharmacophoric elements, namely the diarylmethyl group, for optimal receptor interaction.
Modifications to the piperazine ring can influence the compound's properties. For instance, acetylation of the piperazine ring has been shown to dramatically reduce the potency of chlorcyclizine analogues in other biological assays, suggesting that the basicity and geometry of this ring are critical for activity. arabjchem.org
The piperazine heterocycle is considered a derivative of the ethylenediamine (B42938) moiety, a common structural element in many classical antihistamines. acs.org Its presence generally leads to moderately potent antihistamines characterized by a slow onset and long duration of action. koreascience.kr
The diarylmethyl group, specifically a (4-chlorophenyl)(phenyl)methyl group in chlorcyclizine, is essential for significant H1 receptor affinity. nih.gov This structural feature is common to both first and second-generation antihistamines. nih.gov The two aromatic rings (one phenyl and one para-chlorophenyl) are believed to interact with hydrophobic pockets within the H1 receptor binding site. researchgate.net
The optimal antihistaminic activity is dependent on the relative orientation of these two aryl rings. nih.gov The tricyclic ring systems found in some other antihistamines, which can be seen as a constrained version of the diphenylmethyl scaffold, often lead to higher affinity and longer residence times at the H1 receptor, primarily by decreasing the dissociation rate constant. acs.org This highlights the importance of the spatial arrangement of the aromatic systems for a stable ligand-receptor complex.
| Compound Class | Key Scaffolding | General Impact on H1 Affinity | Representative Compounds |
| Diphenylmethylpiperazines | Flexible Diarylmethyl | Potent Antagonism | Chlorcyclizine, Cyclizine |
| Tricyclic Antihistamines | Rigid/Constrained Diaryl | Higher Affinity, Longer Receptor Residence Time | Desloratadine, Doxepin |
Substituents on the aromatic rings of the diarylmethyl scaffold play a crucial role in modulating the potency of H1-antagonists. In chlorcyclizine, the presence of a chlorine atom at the para-position of one of the phenyl rings is a key structural differentiator from its parent compound, cyclizine. koreascience.kr
The nature and position of the substituent influence the electronic properties and lipophilicity of the molecule, which in turn affects receptor binding and pharmacokinetic properties. acs.orgnih.gov
Halogen Substitution: A para-chloro substituent, as seen in chlorcyclizine, is a primary structural difference from cyclizine and impacts activity. acs.orgkoreascience.kr In studies on related compounds, the introduction of a chloro or bromo substituent on the phenyl rings led to comparable or slightly increased activity compared to unsubstituted analogues. arabjchem.org For example, dual para-chloro substitution on the aromatic rings resulted in more potent nonchiral analogues in a series of chlorcyclizine derivatives studied for antiviral activity. arabjchem.org
Electron-donating vs. Electron-withdrawing groups: Substituents can be classified as activating (electron-donating) or deactivating (electron-withdrawing) based on their effect on the aromatic ring's electron density. nih.gov Electron-donating groups can increase the reactivity of the ring, while electron-withdrawing groups, like halogens, decrease it through inductive effects. acs.orgnih.gov These electronic modifications can fine-tune the interaction with specific amino acid residues in the receptor binding pocket.
| Analogue | Aromatic Substitution | Relative H1 Activity (Compared to Cyclizine) |
| Cyclizine | Unsubstituted Phenyl Rings | Baseline |
| Chlorcyclizine | One para-Chloro Substituent | Activity is modulated (generally reduced antihistaminic potency compared to cyclizine) koreascience.kr |
| Dichloro-analogue | Two para-Chloro Substituents | Potency can be increased relative to mono-chloro analogues arabjchem.org |
For maximum H1 antihistaminic activity, the terminal nitrogen atom should be a tertiary amine. researchgate.netnih.gov In chlorcyclizine, this requirement is fulfilled by the N-methylated piperazine ring. This basic amino group is crucial as it is believed to become protonated and form an ionic bond with a key acidic residue, such as aspartate (D107), in the H1 receptor binding site. researchgate.net
The basicity of this amine, with a typical pKa in the range of 8.5-10, is important for this interaction to occur at physiological pH. researchgate.netnih.gov The distance between the center of the diaryl ring system and this terminal nitrogen atom is also a critical parameter, typically in the range of 5-6 Å for optimal activity. researchgate.net The N-methyl group on the piperazine ring of chlorcyclizine is a simple alkyl substituent. In other related piperazine antihistamines like meclizine, this is replaced by a larger N-benzyl group, which modifies the pharmacological profile. koreascience.kr
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For H1-antihistamines, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for potent receptor antagonism. koreascience.krnih.gov
These studies model the steric and electrostatic fields of a series of molecules to predict their activity. For piperazine derivatives structurally related to antihistamines, 3D-QSAR studies have revealed that electrostatic and steric factors, rather than hydrophobicity, are the primary determinants of their antagonistic effect. koreascience.krnih.gov The models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, guiding the design of new analogues. scispace.comnih.gov
For instance, QSAR studies on 2-(4-substituted-1-piperazinyl)benzimidazole derivatives indicated that substituents at a specific position with a small breadth and appropriate length led to potent activity. nih.gov Although specific QSAR models for this compound are not extensively published, the general principles derived from studies on other H1-antagonists are applicable. researchgate.netacs.org These models consistently highlight the importance of the spatial arrangement of the aromatic rings and the properties of the terminal amine group for effective H1 receptor binding. scispace.commdpi.com
In Silico Approaches to Ligand Design and Optimization
Modern drug discovery heavily relies on in silico (computer-based) techniques to design and optimize lead compounds. nih.gov These methods, including molecular docking and generative molecular design, accelerate the development of new therapeutics by predicting how molecules will interact with their biological targets. researchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations of chlorcyclizine and its analogues into the H1 receptor or other protein targets help to visualize key interactions. nih.govarabjchem.org For example, docking studies have shown that the phenyl and chlorophenyl groups of chlorcyclizine can form hydrophobic interactions within binding pockets of target proteins. arabjchem.org These simulations can identify key amino acid residues involved in binding and guide modifications to enhance affinity and selectivity. nih.govnih.gov
Generative Molecular Design: Advanced computational platforms now use generative models, often combined with machine learning, to propose entirely new molecular structures that are optimized for a specific set of properties (e.g., high H1 affinity, selectivity over other receptors). researchgate.net These frameworks can explore vast chemical spaces to identify novel scaffolds that meet predefined design criteria, moving beyond simple modifications of existing compounds. researchgate.net For H1-antagonists, such approaches have been used to design potent and selective compounds, which were then synthesized and validated experimentally. researchgate.net
These computational tools are invaluable for the rational design of next-generation antihistamines, potentially starting from a known scaffold like chlorcyclizine, to improve potency, reduce off-target effects, and optimize pharmacokinetic properties. nih.govnih.gov
Conformational Dynamics and Molecular Recognition Studies
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to recognize and interact with specific biological targets. For this compound, understanding the conformational dynamics—the study of the different shapes a molecule can adopt—and the principles of its molecular recognition is crucial for elucidating its mechanism of action and for the rational design of new, more potent derivatives. While detailed studies on the pamoate salt form are limited, extensive research on the active chlorcyclizine (CCZ) moiety provides significant insights into these aspects, particularly concerning its antiviral properties.
Research has revealed that the conformation of the chlorcyclizine molecule, especially its piperazine ring, plays a critical role in its biological activity. acs.org For first-generation piperazine antihistamines, the general structure-activity relationship (SAR) indicates that an extended conformation is significant. This conformation results in a distance of approximately 5 to 6 Angstroms between the center of the diaryl ring system and the terminal nitrogen atom of the piperazine ring, which is considered important for receptor binding. ramauniversity.ac.in The terminal nitrogen, which can be part of a heterocyclic ring as in chlorcyclizine, should ideally be a tertiary amine for maximum activity. ramauniversity.ac.in
Molecular modeling and computational docking simulations have been instrumental in exploring the conformational preferences of chlorcyclizine and its interactions with biological targets. These studies have been particularly insightful in the context of its antiviral activity against the Hepatitis C virus (HCV).
Molecular Recognition in HCV Inhibition
Chlorcyclizine has been identified as a potent inhibitor of HCV entry into host cells. nih.gov Molecular recognition studies have demonstrated that CCZ directly targets the HCV envelope glycoprotein (B1211001) E1, specifically a region adjacent to the putative fusion peptide. nih.govresearchgate.net This interaction interferes with the viral fusion process, a critical step in the HCV life cycle. nih.gov
Computational docking simulations have provided a hypothetical model of this interaction, suggesting that chlorcyclizine binds within a hydrophobic pocket on the E1 glycoprotein. researchgate.net The binding is characterized by extensive interactions with the fusion peptide. researchgate.net The phenyl and chlorophenyl groups of chlorcyclizine are involved in hydrophobic interactions within this pocket. researchgate.net The flexibility of the chlorcyclizine structure allows it to be accommodated within this binding site. researchgate.net
The importance of the molecular conformation is underscored by SAR studies on chlorcyclizine derivatives. Modifications to the core structure have been shown to have a dramatic impact on antiviral activity, highlighting the specificity of the molecular recognition process.
| Compound/Modification | Effect on Anti-HCV Activity | Reference |
| Rigid cyclizine scaffold | Reduced activity (EC50 > 1 µM) | acs.org |
| One-carbon extension of piperazine ring | Retained activity, but increased cytotoxicity | acs.org |
| Replacement of piperazine ring | Dramatic loss of activity | acs.org |
| Removal of para-chloro substituent | Reduced activity | acs.org |
| Hydroxyl/amino groups at chain terminal | High anti-HCV activity | acs.org |
This interactive table summarizes the impact of structural modifications on the anti-HCV activity of chlorcyclizine derivatives, emphasizing the role of conformational and structural features in molecular recognition.
Insights from Molecular Dynamics and Broader Antiviral Activity
Molecular dynamics (MD) simulations have further elucidated the dynamic nature of the interaction between chlorcyclizine and its targets. nih.gov For instance, in studies related to the SARS-CoV-2 spike protein, MD simulations showed that while the fusion peptide loop is highly flexible, a hydrophobic pocket remains stable, providing a viable binding site for small molecules like chlorcyclizine. nih.gov Ensemble docking of CCZ into this pocket revealed that the molecule fits well, with the fusion peptide loop in a closed conformation. nih.gov A key interaction observed was a hydrogen bond between a piperazine nitrogen atom and an aspartate residue (Asp867) in the binding pocket, an interaction also noted in the HCV E1 binding model. nih.gov This suggests a conserved mechanism of molecular recognition across different viral targets.
The binding model postulates that the unique hydrophobic pocket, along with other protein domains, drives the binding of chlorcyclizine-like molecules. nih.gov It is hypothesized that the binding of the inhibitor to the fusion peptide domain blocks the necessary conformational changes of the viral protein, thereby preventing the membrane fusion process. nih.gov
The following table details the key molecular interactions involved in chlorcyclizine's recognition of its viral targets based on computational models.
| Target Protein | Key Interacting Residues/Regions | Type of Interaction | Predicted Outcome | Reference |
| HCV E1 Glycoprotein | Putative fusion peptide and adjacent sequences | Hydrophobic interactions, accommodation in a hydrophobic pocket | Interference with the viral fusion process | researchgate.net |
| SARS-CoV-2 S Protein | Hydrophobic pocket at the fusion peptide hinge region (including Asp867) | Hydrophobic interactions, Hydrogen bond | Blockage of S protein conformational changes, prevention of membrane fusion | nih.gov |
This interactive table outlines the specifics of chlorcyclizine's molecular recognition with viral proteins, as predicted by docking and simulation studies.
Mechanistic Investigations of Chlorcyclizine Pamoate Pharmacodynamics
Elucidation of Histamine (B1213489) H1 Receptor Antagonism
The principal mechanism of action for chlorcyclizine (B1668710) is its competitive antagonism of the histamine H1 receptor. patsnap.comsmpdb.ca As a first-generation piperazine (B1678402) H1-antihistamine, it interferes with the action of histamine, a key mediator in allergic responses, thereby attenuating inflammatory processes. smpdb.ca By blocking H1 receptors, chlorcyclizine prevents histamine-induced symptoms like itching, swelling, and vasodilation. patsnap.compatsnap.com
Chlorcyclizine demonstrates a high affinity for the histamine H1 receptor. In vitro studies have determined its inhibitor constant (Ki) value to be 9 nM, indicating potent binding to the receptor. apexbt.combertin-bioreagent.comglpbio.com This strong binding affinity is fundamental to its effectiveness in blocking histamine-mediated physiological responses. apexbt.com
Table 1: Receptor Binding Affinity of Chlorcyclizine
| Receptor | Ligand | Ki (nM) |
|---|
This table presents the inhibitor constant (Ki) of Chlorcyclizine for the Histamine H1 receptor, indicating its binding affinity.
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular G-protein, Gαq. smpdb.casmpdb.ca Upon histamine binding, the receptor activates phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathway. smpdb.casmpdb.ca Chlorcyclizine, by acting as an antagonist, inhibits this cascade.
The blockade of the H1 receptor prevents the Gαq-mediated activation of PLC, which in turn inhibits the cleavage of PIP2 into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca This inhibition leads to several downstream effects:
Reduced Calcium Release : It prevents the IP3-mediated release of calcium from the endoplasmic reticulum. smpdb.ca This reduction in intracellular calcium concentration increases mast cell stability, which diminishes further histamine release. smpdb.ca
NF-κB Inhibition : The pathway's disruption reduces the activity of the NF-κB immune response transcription factor. smpdb.ca This leads to decreased antigen presentation and a reduction in the expression of pro-inflammatory cytokines, chemotactic factors, and cell adhesion molecules. smpdb.ca
Characterization of Anticholinergic Activity and Muscarinic Receptor Interactions
In addition to its antihistaminic effects, chlorcyclizine exhibits notable anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.comresearchgate.net This action is a characteristic feature of many first-generation antihistamines and contributes to some of their therapeutic effects and side effects. patsnap.com The blockade of muscarinic receptors, particularly on exocrine glands, leads to a reduction in secretions, which can be beneficial in alleviating symptoms like a runny nose in allergic rhinitis. patsnap.com As a first-generation agent, chlorcyclizine can cross the blood-brain barrier and act on central histamine and acetylcholine receptors. patsnap.compatsnap.com
Analysis of Antiserotonergic Properties
Chlorcyclizine also possesses antiserotonergic properties, meaning it can antagonize the effects of serotonin (B10506). drugbank.comwikipedia.orgnih.gov This activity adds another layer to its complex pharmacodynamic profile, although it is considered a secondary action compared to its potent H1 receptor antagonism.
Mechanisms of Local Anesthetic Action
A further pharmacological property of chlorcyclizine is its local anesthetic action. drugbank.comwikipedia.orgresearchgate.net Studies have confirmed this activity, which is shared by some other first-generation antihistamines. nih.gov This effect is attributed to the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the propagation of nerve impulses, leading to a loss of sensation in the localized area of application.
Investigation of Pleiotropic and Emerging Mechanisms
Recent research has uncovered novel therapeutic potentials for chlorcyclizine, highlighting its pleiotropic effects. A significant emerging mechanism is its potent activity against the hepatitis C virus (HCV). apexbt.combertin-bioreagent.comnih.gov Studies have shown that chlorcyclizine can inhibit HCV infection, including genotypes 1b and 2a, by targeting an early stage of the viral lifecycle, likely the entry of the virus into host cells. apexbt.comglpbio.comnih.gov The EC50 value for this anti-HCV activity has been reported as 44 nM in vitro. apexbt.combertin-bioreagent.comglpbio.com This antiviral property is distinct from its antihistaminic action and represents a promising area for drug repurposing. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Acetylcholine |
| Atropine |
| Boceprevir |
| Carbachol |
| Chlorcyclizine |
| Codeine |
| Cyclizine (B1669395) |
| Cyclosporin A |
| Daclatasvir |
| Desloratadine |
| Fexofenadine |
| Hexobarbital |
| Histamine |
| Homochlorcyclizine |
| Hydroxyzine (B1673990) |
| Interferon-α |
| Ipratropium bromide |
| Levocetirizine |
| Meclizine |
| Mepyramine |
| Methoctramine |
| Norchlorcyclizine |
| Oxantel pamoate |
| Pentobarbital |
| Phenylephrine |
| Pilocarpine |
| Pirenzepine |
| Procyclidine |
| Promethazine |
| Pseudoephedrine |
| Pyrantel pamoate |
| Ribavirin (B1680618) |
| Serotonin |
| Sofosbuvir (B1194449) |
| Telaprevir |
| Terfenadine |
Modulation of Mast Cell Phenotypes and Histamine Release
Chlorcyclizine is classified as a first-generation phenylpiperazine antihistamine. drugbank.com Its primary mechanism of action involves competitive antagonism of histamine at H1 receptors. drugbank.compatsnap.com When allergens are encountered, histamine is released from mast cells and basophils, leading to allergic symptoms. patsnap.compatsnap.com By blocking the H1 receptors, chlorcyclizine prevents histamine from binding and initiating the cascade of events that result in allergic reactions, such as inflammation, swelling, and increased mucus production. patsnap.com
Beyond its receptor-blocking activity, research suggests that chlorcyclizine can modulate mast cell presence. In a study focused on erythropoietic protoporphyria (EPP), treatment with chlorcyclizine was found to decrease the presence of mast cells, which are the primary producers of histamine. reachmd.commedicaldialogues.in This indicates a potential role for the compound in altering the cellular landscape of certain disease states, thereby managing the biochemical environment. reachmd.com In addition to its antihistaminic properties, chlorcyclizine exhibits some anticholinergic and antiserotonergic effects. drugbank.comwikipedia.org
Reduction of Porphyrin Accumulation in Disease Models
Recent studies have identified chlorcyclizine as a potential therapeutic agent for erythropoietic protoporphyria (EPP), a rare genetic disorder characterized by the toxic accumulation of protoporphyrin, which can lead to severe liver damage. reachmd.commedicaldialogues.in In a screening of over 2,500 compounds using a zebrafish larvae model of EPP, chlorcyclizine was identified as a promising candidate for its ability to clear hepatic protoporphyrin accumulation. reachmd.commedicaldialogues.in
Further investigations in mouse models of EPP demonstrated that chlorcyclizine treatment reduced hepatic protoporphyrin levels and associated liver injury. medicaldialogues.in The therapeutic effect was observed to be sex-specific in mice, with female mice showing a significant reduction in protoporphyrin accumulation in the liver, bone marrow, and red blood cells, an effect not seen in male mice. medicaldialogues.in This difference is thought to be related to the significantly higher rate of chlorcyclizine metabolism in the livers of male rats compared to females. medicaldialogues.in
The proposed mechanisms for this effect are multifaceted, including the facilitation of toxic porphyrin clearance from the liver and a reduction in inflammation. medicaldialogues.in Research also suggests that the histamine pathway may promote the accumulation of porphyrin, and this process is blocked by antihistamines like chlorcyclizine. medicaldialogues.in
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Zebrafish Larvae with EPP | Chlorcyclizine | Effectively cleared hepatic protoporphyrin accumulation. | medicaldialogues.in |
| Mice with EPP (Female) | Chlorcyclizine | Reduced hepatic protoporphyrin accumulation and liver injury; decreased protoporphyrin in bone marrow and red cells. | medicaldialogues.in |
| Mice with EPP (Male) | Chlorcyclizine | Did not experience a significant reduction in hepatic protoporphyrin accumulation. | medicaldialogues.in |
Antiviral Entry Inhibition Mechanisms (e.g., Hepatitis C Virus)
Chlorcyclizine has been identified as a potent inhibitor of the Hepatitis C Virus (HCV). nih.govnih.gov Its mechanism of action targets the early stages of the viral life cycle, specifically preventing the entry of the virus into host cells. nih.gov This inhibitory action is synergistic when used in combination with other anti-HCV drugs, such as sofosbuvir, daclatasvir, and ribavirin. nih.govnih.gov
Detailed molecular studies have revealed that chlorcyclizine directly targets the HCV envelope glycoprotein (B1211001) E1. nih.govoregonstate.edunih.gov The compound interferes with the viral fusion process, a critical step for viral entry. nih.govoregonstate.edunih.govresearchgate.net Research involving the generation of chlorcyclizine-resistant HCV variants identified several mutations clustered in the putative fusion peptide of the E1 protein. nih.govoregonstate.edunih.gov This provided strong evidence that the fusion peptide is the direct target of the drug. nih.govoregonstate.edu
Further biochemical and molecular modeling studies have shown that chlorcyclizine binds directly to a hydrophobic pocket within the E1 glycoprotein. oregonstate.edunih.govresearchgate.net This binding event forms extensive interactions with the E1 fusion peptide, effectively blocking the membrane fusion step required for the virus to enter the host cell. oregonstate.edunih.govresearchgate.net
| Virus | Compound | Mechanism of Action | Molecular Target | Reference |
|---|---|---|---|---|
| Hepatitis C Virus (HCV) | Chlorcyclizine | Inhibition of viral entry at the membrane fusion step. | Envelope Glycoprotein E1 (specifically the fusion peptide). | nih.govoregonstate.edunih.govresearchgate.net |
Hepatic Microsomal Enzyme Induction Mechanisms
Chlorcyclizine is known to possess hepatic microsomal enzyme-inducing properties. nih.gov This means it can increase the synthesis and activity of certain drug-metabolizing enzymes in the liver, primarily those belonging to the cytochrome P450 (CYP) superfamily. nih.govfocusontoxpath.com The induction of these enzymes can accelerate the metabolism of other drugs that are substrates for the same enzymes, potentially shortening their duration of action and reducing their effectiveness. nih.govgpnotebook.com
The process of enzyme induction typically occurs through the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov When an inducing agent like chlorcyclizine binds to these receptors, it triggers a signaling cascade that leads to increased transcription of CYP genes, resulting in higher levels of enzyme protein. nih.gov This is considered an adaptive response of the liver to xenobiotic exposure. focusontoxpath.com While the general mechanism of induction by many compounds is well-understood to involve receptors like PXR and CAR leading to increased expression of enzymes such as CYP2B6 and CYP3A4, the specific nuclear receptors activated by chlorcyclizine are not fully detailed in the available literature. nih.govclinpgx.org
Preclinical Pharmacokinetic and Biopharmaceutical Studies of Chlorcyclizine Pamoate
Absorption Dynamics in Animal Models
The initial phase of understanding a drug's behavior in a biological system involves characterizing its absorption. Preclinical studies in animal models provide the first insights into how chlorcyclizine (B1668710) enters the systemic circulation.
Rate and Extent of Systemic Absorption
Studies on chlorcyclizine and its derivatives have been conducted to determine their oral bioavailability and absorption characteristics. In a preclinical evaluation of a chlorcyclizine derivative, oral (PO) administration in mice at a 10 mg/kg dose resulted in an oral bioavailability of 55%. nih.gov This indicates good oral absorption for the derivative compound. nih.gov The volume of distribution at steady state (Vdss) was determined to be 11 L/kg, suggesting that the compound compartmentalizes preferentially into body tissues over remaining in plasma. nih.gov
Pharmacokinetic analysis of chlorcyclizine's primary metabolite, (S)-Norchlorcyclizine, after a single intraperitoneal dose of 10 mg/kg in mice, showed a maximum plasma concentration (Cmax) of 1.22 µM which was reached at a Tmax of 4 hours. researchgate.net
| Compound | Parameter | Value | Administration Route | Dose | Animal Model | Source |
|---|---|---|---|---|---|---|
| Chlorcyclizine Derivative | Oral Bioavailability (F) | 55% | Oral (PO) | 10 mg/kg | Mouse | nih.gov |
| Chlorcyclizine Derivative | Volume of Distribution (Vdss) | 11 L/kg | Intravenous (IV) | 10 mg/kg | Mouse | nih.gov |
| (S)-Norchlorcyclizine | Cmax | 1.22 µM | Intraperitoneal (IP) | 10 mg/kg | Mouse | researchgate.net |
| (S)-Norchlorcyclizine | Tmax | 4 hours | Intraperitoneal (IP) | 10 mg/kg | Mouse | researchgate.net |
Influence of Pamoate Counterion on Oral Absorption Characteristics
The salt form of a drug can significantly influence its physicochemical properties, such as solubility and dissolution rate, which in turn affects oral absorption. nih.gov Chlorcyclizine is a basic compound, and it is often formulated as a salt. While specific preclinical studies directly comparing chlorcyclizine pamoate to other salt forms were not identified, the principles of ion pairing provide a basis for understanding the potential influence of the pamoate counterion.
Pamoic acid is a large, poorly water-soluble counterion. Forming a pamoate salt of a basic drug generally decreases its aqueous solubility. This characteristic can be used to create a depot effect for intramuscular injections or to potentially sustain the release and absorption of a drug from the gastrointestinal tract following oral administration. The formation of a hydrophobic ion pair with a counterion can enhance the lipophilicity of a drug, which may influence its passage across intestinal membranes. nih.gov This strategy has been explored for other drugs to improve oral bioavailability by creating a more favorable partition coefficient. nih.gov
Distribution Profile Characterization
Once absorbed, a drug distributes from the systemic circulation into various tissues and fluids. The extent of this distribution is a key determinant of where the drug will exert its effects.
Tissue Distribution Studies in Relevant Animal Species
Studies evaluating (S)-Chlorcyclizine after a 50 mg/kg intraperitoneal dose in mice also demonstrated significant distribution to both the liver and the brain. researchgate.netnih.gov The primary metabolite, (S)-Norchlorcyclizine, exhibited an even higher liver distribution, with a liver-to-plasma concentration ratio of 60.7 to 1. nih.gov In addition to the liver and brain, other data indicate that chlorcyclizine also localizes notably in the lung. nih.gov
| Compound | Tissue | Key Finding | Animal Model | Source |
|---|---|---|---|---|
| Chlorcyclizine Derivative | Liver | Liver to plasma exposure ratio of 23:1 | Mouse | nih.gov |
| (S)-Chlorcyclizine | Liver | Preferential liver distribution | Mouse | nih.gov |
| (S)-Chlorcyclizine | Brain | Distribution level comparable to liver | Mouse | nih.gov |
| (S)-Norchlorcyclizine | Liver | Liver to plasma concentration ratio of 60.7:1 | Mouse | nih.gov |
| Chlorcyclizine | Lung | Markedly localized in the lung | Not Specified | nih.gov |
Plasma Protein Binding Determinations
The binding of a drug to plasma proteins, such as albumin, restricts its distribution into tissues and its availability to act on target sites. Chlorcyclizine is understood to be highly bound to plasma proteins. nih.gov The estimated protein binding is approximately 85% to 90%. nih.gov
Indirect evidence from in vitro studies supports this high degree of binding. The effective concentration (EC50) of (S)-Chlorcyclizine increased 8.7-fold when measured in the presence of 40% human serum compared to 10% fetal bovine serum, a shift that suggests significant binding to plasma proteins. nih.gov
Metabolic Fate Elucidation in Preclinical Systems
The metabolic transformation of a drug is a critical process that influences its duration of action and elimination. In vitro systems using liver microsomes are commonly employed in preclinical studies to investigate metabolic pathways. helsinki.fi
The primary metabolite of chlorcyclizine is norchlorcyclizine, which is formed through the demethylation of the parent compound. nih.gov Both chlorcyclizine and norchlorcyclizine have long half-lives when incubated with human liver microsomes (T½ > 100 min). researchgate.netnih.gov In mouse microsomes, norchlorcyclizine showed a more than four-fold longer half-life than chlorcyclizine, suggesting slower metabolic clearance in this species. nih.gov Pharmacokinetic studies in mice confirmed that norchlorcyclizine has a longer half-life in vivo compared to the parent compound. nih.gov Like other first-generation antihistamines, the metabolism of chlorcyclizine is expected to involve cytochrome P450 enzymes in the liver. researchgate.net
| Compound | Microsome Source | Half-Life (T½) | Source |
|---|---|---|---|
| Chlorcyclizine | Human | > 100 min | researchgate.netnih.gov |
| Norchlorcyclizine | Human | > 100 min | researchgate.netnih.gov |
| Chlorcyclizine | Mouse | Shorter T½ than Norchlorcyclizine | nih.gov |
| Norchlorcyclizine | Mouse | > 4-fold longer T½ than Chlorcyclizine | nih.gov |
N-demethylation Pathways (e.g., Norchlorcyclizine Formation)
A primary metabolic pathway for chlorcyclizine is N-demethylation, which results in the formation of its principal metabolite, norchlorcyclizine. nih.gov This biotransformation process involves the removal of a methyl group from the nitrogen atom in the piperazine (B1678402) ring. Norchlorcyclizine itself has been shown to possess biological activity, exhibiting antiviral effects comparable to the parent compound, chlorcyclizine, although with higher cytotoxicity. nih.gov
Studies utilizing human and mouse liver microsomes have demonstrated that both chlorcyclizine and norchlorcyclizine have long half-lives, exceeding 100 minutes in human microsomes. nih.gov However, the intrinsic clearance of chlorcyclizine was observed to be faster than that of norchlorcyclizine. nih.gov In mouse microsomes, norchlorcyclizine exhibited a half-life more than four times longer than that of chlorcyclizine, indicating a slower metabolism for the N-demethylated metabolite in this species. nih.gov
It is important to note that while N-demethylation is a key pathway, the subsequent metabolism and clearance of norchlorcyclizine also play a crucial role in the disposition of chlorcyclizine. The characterization of these metabolic steps is essential for a comprehensive understanding of the compound's pharmacokinetics.
N-oxidation Pathways (e.g., Chlorcyclizine N-oxide Formation)
In addition to N-demethylation, chlorcyclizine also undergoes N-oxidation to form chlorcyclizine N-oxide. nih.gov This metabolic pathway represents another route for the biotransformation and subsequent elimination of the parent compound. Research has shown that after oral administration of chlorcyclizine to rats, approximately 4.2% of the dose is excreted in the urine as the N-oxide metabolite. acs.org Evidence also suggests the excretion of chlorcyclizine N-oxide in the urine of human subjects following administration of the drug. acs.org
An important consideration in the metabolic fate of chlorcyclizine is the relationship between its different metabolic pathways. Studies have indicated that chlorcyclizine N-oxide does not appear to be a direct intermediate in the N-demethylation pathway that leads to the formation of norchlorcyclizine. acs.org When chlorcyclizine N-oxide was incubated with a rat liver microsomal enzyme system capable of extensively demethylating chlorcyclizine, no formation of norchlorcyclizine was detected. acs.org This suggests that N-oxidation and N-demethylation are separate metabolic routes for chlorcyclizine.
Identification of Other Phase I and Phase II Metabolites
Beyond N-demethylation and N-oxidation, the metabolism of chlorcyclizine can involve other Phase I and Phase II reactions. Phase I metabolism generally involves the introduction or unmasking of functional groups through reactions such as oxidation, reduction, and hydrolysis, making the compound more water-soluble. longdom.orgwfsahq.org Following Phase I, Phase II metabolism, also known as conjugation, involves the addition of endogenous molecules to these functional groups, further increasing water solubility and facilitating excretion. longdom.org
In the case of chlorcyclizine, studies in rats have revealed the presence of metabolites resulting from the fission of the piperazine ring. nih.gov This process, which involves multiple oxidative N-dealkylations, leads to the formation of a substituted ethylenediamine (B42938). nih.gov Specifically, the accumulation of N-(p-chlorobenzhydryl)ethylenediamine has been observed in rats treated with chlorcyclizine. nih.gov
While specific Phase II metabolites of chlorcyclizine are not extensively detailed in the provided search results, the general principles of drug metabolism suggest that the functional groups on chlorcyclizine and its Phase I metabolites could be susceptible to conjugation reactions. These reactions would further enhance their water solubility and prepare them for excretion.
The identification and characterization of all metabolites, both Phase I and Phase II, are crucial for a complete understanding of the disposition of chlorcyclizine and for assessing the potential pharmacological or toxicological activity of its metabolic products.
Characterization of Hepatic Enzyme Involvement
The metabolism of chlorcyclizine, like many xenobiotics, primarily occurs in the liver and is mediated by a variety of enzymes. wfsahq.org The cytochrome P450 (CYP) system, a superfamily of heme-containing monooxygenases, is a major player in Phase I metabolism, responsible for oxidation, reduction, and hydrolysis reactions. wfsahq.orgmdpi.com Given that chlorcyclizine undergoes N-demethylation and N-oxidation, it is highly probable that CYP enzymes are involved in its biotransformation.
While the specific CYP isoforms responsible for chlorcyclizine metabolism are not explicitly identified in the provided search results, the nature of the metabolic reactions strongly points to their involvement. The N-demethylation of chlorcyclizine to norchlorcyclizine and its N-oxidation to chlorcyclizine N-oxide are classic examples of CYP-mediated reactions.
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). The purpose of these conjugation reactions is to further increase the water solubility of the metabolites, thereby facilitating their excretion from the body.
A comprehensive characterization of the hepatic enzymes involved in chlorcyclizine metabolism would require in vitro studies using human liver microsomes and recombinant CYP enzymes to identify the specific isoforms responsible for its biotransformation. This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in chlorcyclizine metabolism.
Excretion Pathways and Mass Balance Studies in Animal Models
The elimination of chlorcyclizine and its metabolites from the body occurs through various excretion pathways, with urinary excretion being a significant route. Following administration, both the parent drug and its metabolites are eliminated in the urine. Notably, the N-demethylated metabolite, norchlorcyclizine, can be detected in the urine for an extended period, up to three weeks after stopping chronic oral administration. drugbank.com This indicates a slow elimination process for this particular metabolite.
Another metabolite, chlorcyclizine N-oxide, is also excreted in the urine. In rats, about 0.5% of a single dose is eliminated as the N-oxide form. drugbank.com This suggests that N-oxidation, while a confirmed metabolic pathway, may be a minor route of elimination compared to other pathways.
In addition to urinary excretion, it is plausible that chlorcyclizine and its metabolites are also eliminated through fecal excretion, although specific data on this route is not detailed in the provided search results. A complete understanding of the excretion of chlorcyclizine would necessitate mass balance studies in animal models. These studies involve administering a radiolabeled version of the compound and tracking the distribution and elimination of radioactivity in urine, feces, and expired air over time. This allows for a quantitative assessment of the different excretion routes and provides a comprehensive picture of the drug's disposition.
The distribution of chlorcyclizine and its metabolites to various tissues also influences their elimination. High concentrations of the N-desmethyl metabolite have been found in the liver, lungs, kidney, and spleen, which are all organs involved in drug metabolism and excretion. drugbank.com
Bioavailability and Bioequivalence Assessment in Animal Models
Selection Criteria for Appropriate Preclinical Animal Models
The selection of an appropriate animal model is a critical step in assessing the bioavailability and bioequivalence of a drug formulation. medwinpublishers.com The primary goal is to choose a species that accurately mimics human anatomy and physiology to ensure the preclinical data is as predictive as possible of the drug's behavior in humans. medwinpublishers.comresearchgate.net Key factors influencing this selection include biological relevance, ethical considerations, and practical logistics like cost and handling. patsnap.com
For oral bioavailability studies, the animal model should share similarities with humans in terms of its gastrointestinal (GI) anatomy and physiology, including GI tract transit times, pH levels in different segments, and the presence of similar metabolic enzymes and drug transporters. researchgate.net Commonly used animal models in pharmacokinetic studies include rodents (mice and rats), canines (beagle dogs), and non-human primates. researchgate.netresearchgate.net
| Animal Model | Key Advantages | Relevant Considerations |
|---|---|---|
| Rodents (Rats, Mice) | Small size, ease of handling, low cost, well-characterized genetics. researchgate.net Rats have a similar absorption, distribution, metabolism, and excretion (ADME) profile to humans for many compounds. medwinpublishers.com | Differences in GI physiology (e.g., stomach structure) and metabolic enzyme profiles can affect extrapolation to humans. nih.gov |
| Canines (Beagle Dogs) | Share many similarities with humans in GI anatomy and physiology. medwinpublishers.comresearchgate.net Their larger size allows for serial blood sampling from a single animal. | Ethical considerations are significant. patsnap.com Differences in metabolism can still occur. |
| Pigs (Mini-pigs) | Growing in use due to high physiological and anatomical similarities to humans, especially in dermal and GI research. patsnap.com | Higher cost and specialized housing/handling requirements. |
| Non-Human Primates | Closest phylogenetic relationship to humans, often providing the most predictive data. | High cost, significant ethical concerns, and complex handling requirements limit their use. |
A particularly relevant and advanced model used in the preclinical investigation of chlorcyclizine for Hepatitis C virus (HCV) infection is the chimeric mouse with a humanized liver . nih.govnih.govinformahealthcare.com In this model, the mouse liver is repopulated with primary human hepatocytes. This allows for the study of human-specific drug metabolism pathways and liver distribution. nih.gov The use of such a model is crucial for drugs that are extensively metabolized in the liver, as it can correctly identify human metabolites and potential drug-drug interactions before clinical trials begin. nih.gov
Comparative Pharmacokinetic Studies of Different Formulations
The salt form of an active pharmaceutical ingredient (API) can significantly alter its physicochemical properties, which in turn influences its pharmacokinetic profile. bjcardio.co.uknih.gov The choice of a counter-ion to form a salt can affect solubility, dissolution rate, and stability, thereby modifying the drug's absorption and bioavailability. bjcardio.co.ukresearchgate.net
The primary purpose of creating a pamoate salt is often to retard dissolution and slow down absorption from the site of administration. google.com This contrasts sharply with highly soluble salts, such as hydrochloride (HCl), which are designed for rapid dissolution and absorption to achieve a quick onset of action. ucl.ac.bepatsnap.com For example, studies on different salts of the antidepressant trazodone (B27368) showed the pamoate and tosylate salts to be significantly less water-soluble than the hydrochloride salt, making them candidates for prolonged-release oral products. ucl.ac.be Similarly, for hydroxyzine (B1673990), both the pamoate and HCl salts are available, and although both are absorbed relatively quickly, they have different chemical structures based on their salt form. singlecare.com
Based on these principles, a comparative pharmacokinetic profile between a highly soluble chlorcyclizine salt (e.g., HCl) and the poorly soluble this compound would be expected to show significant differences.
| Pharmacokinetic Parameter | Expected Profile for Chlorcyclizine HCl (High Solubility) | Expected Profile for this compound (Low Solubility) |
|---|---|---|
| Rate of Absorption | Fast | Slow and prolonged |
| Time to Peak Concentration (Tmax) | Shorter | Longer |
| Peak Plasma Concentration (Cmax) | Higher | Lower |
| Area Under the Curve (AUC) | Potentially similar if total absorption is complete, but achieved over a shorter period. | Potentially similar if total absorption is complete, but absorption phase is extended. May be lower if dissolution is incomplete. |
| Intended Effect | Rapid onset of action. | Sustained or extended-release effect. researchgate.net |
This difference in pharmacokinetic behavior is critical for formulation development. A pamoate salt might be chosen to reduce dosing frequency or to limit systemic absorption for a locally acting drug. researchgate.net Conversely, a hydrochloride salt would be selected when a rapid and high peak concentration is needed for therapeutic effect. ucl.ac.be
Advanced Analytical Methodologies for Chlorcyclizine Pamoate Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are central to the separation, identification, and quantification of chlorcyclizine (B1668710). These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of chlorcyclizine. A reverse-phase HPLC method has been developed for the analysis of chlorcyclizine hydrochloride, a salt of the active moiety in chlorcyclizine pamoate. This method can be adapted for the analysis of the pamoate salt. sielc.com
A typical HPLC method for chlorcyclizine analysis utilizes a C8 or similar reverse-phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. For instance, a mobile phase composed of 7.4 mM sodium 1-heptanesulfonate in a water/acetonitrile mixture (65:35) has been successfully employed. Detection is commonly achieved using a UV detector set at a wavelength of 230 nm, which corresponds to a maximum absorption for chlorcyclizine. nih.gov
For methods compatible with mass spectrometry (MS), volatile buffers like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com The developed HPLC methods can be scaled for preparative separations to isolate impurities and are also suitable for pharmacokinetic studies. sielc.com
Table 1: Example HPLC Method Parameters for Chlorcyclizine Analysis
| Parameter | Condition |
| Column | Symmetry C8, 3.9 x 150 mm, 5 µm |
| Mobile Phase | 7.4 mM sodium 1-heptanesulfonate in water/acetonitrile (65:35) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 8 µL of 100 µg/mL sample |
| Detection | UV at 230 nm |
| USP Tailing Factor | 1.28 |
Data sourced from Waters Corporation Application Note.
Furthermore, an HPLC method with electrochemical detection has been developed for the simultaneous determination of several piperazine (B1678402) antihistamines, including chlorcyclizine. This method demonstrated a low detection limit of 6.0 nmol L–1 for chlorcyclizine. acs.org
Ultra-Fast Liquid Chromatography (UFLC) for Enantiomeric Resolution
Chlorcyclizine is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are crucial. While specific Ultra-Fast Liquid Chromatography (UFLC) methods for this compound are not extensively documented in publicly available literature, the principles of chiral chromatography are well-established and applicable. Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
A related technique, capillary zone electrophoresis, has been successfully employed for the quantitative enantiomeric analysis of chlorcyclizine. This method utilized sulfated beta-cyclodextrin as a chiral selector and achieved a rapid analysis time of less than 5 minutes. nih.gov This successful separation using a cyclodextrin-based chiral selector suggests that HPLC or UFLC methods employing columns with similar chiral stationary phases would be effective for the enantiomeric resolution of chlorcyclizine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of drugs like chlorcyclizine. The process typically involves extracting metabolites from a biological matrix, derivatizing them to increase their volatility and thermal stability, and then separating and identifying them using the GC-MS system. mdpi.com
The primary metabolites of chlorcyclizine include chlorcyclizine N-oxide and norchlorcyclizine, which is formed by the demethylation of chlorcyclizine. nih.gov A metabolite profiling study using GC-MS would aim to identify and quantify these and other potential metabolites in biological samples such as urine or plasma. The gas chromatograph separates the derivatized metabolites based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and generates a unique mass spectrum for each, allowing for their identification by comparison to spectral libraries. nist.gov
Table 2: Known Metabolites of Chlorcyclizine
| Metabolite | Chemical Transformation |
| Norchlorcyclizine | N-demethylation |
| Chlorcyclizine N-oxide | N-oxidation |
Information sourced from PubChem. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is the gold standard for high-sensitivity quantification of drugs and their metabolites in biological matrices. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.
LC-MS/MS methods have been developed and validated for the quantification of the structurally similar compound cyclizine (B1669395) and its main metabolite, norcyclizine, in human plasma. nih.govresearchgate.net These methods often involve a simple sample preparation step, such as protein precipitation with acetonitrile, followed by rapid chromatographic separation on a C8 or C18 column. nih.gov Detection is achieved using electrospray ionization (ESI) in the positive mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. nih.gov For instance, a validated LC-MS/MS assay for cyclizine and norcyclizine had a lower limit of quantification of 2 ng/mL in human plasma. nih.gov
A study on the repurposing of chlorcyclizine for hepatitis C virus infection utilized LC-MS to measure the concentrations of chlorcyclizine and nor-chlorcyclizine in plasma, liver, and brain samples from mice, demonstrating the applicability of this technique for pharmacokinetic studies of chlorcyclizine. nih.govresearchgate.net
Table 3: Example LC-MS/MS Parameters for Quantification of a Related Piperazine Antihistamine (Cyclizine)
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | C8 column (50 mm × 2.0 mm) with a linear gradient of methanol and 0.05% formic acid |
| Ionization | Electrospray Ionization (ESI) in positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification | 2 ng/mL |
Data adapted from a method for cyclizine, a structurally similar compound. nih.gov
Micellar Liquid Chromatography Applications
Micellar Liquid Chromatography (MLC) is a sub-type of reverse-phase HPLC that uses a mobile phase containing a surfactant at a concentration above its critical micellar concentration. This technique offers several advantages, including the ability to directly inject biological fluids, enhanced separation of compounds with different polarities, and reduced use of organic solvents, making it a "greener" analytical method. nih.govbue.edu.eg
MLC methods have been successfully developed for the determination of various antihistamines in pharmaceutical preparations. researchgate.net For example, a reversed-phase liquid chromatographic procedure with a micellar mobile phase of sodium dodecyl sulfate (SDS) and a small amount of pentanol was developed for the analysis of seven antihistamines, including the related compound cyclizine. researchgate.net The retention times for the drugs were less than 9 minutes using a mobile phase of 0.15M SDS with 6% (v/v) pentanol. researchgate.net The results obtained with the micellar mobile phase were comparable to those from a conventional methanol-water mobile phase, but with the benefits of reduced toxicity, flammability, and environmental impact. researchgate.net
Spectroscopic and Other Instrumental Methods
Spectroscopic methods are invaluable for the structural elucidation and identification of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.
UV-Visible Spectroscopy: Chlorcyclizine exhibits characteristic absorption in the ultraviolet (UV) region. In an acidic medium, it shows a maximum absorption (λmax) at 230 nm, with other peaks observed at 257 nm, 262 nm, and 269 nm. nih.gov This property is utilized for its detection in HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. While experimental NMR data for this compound were not found in the search results, predicted 13C NMR spectral data are available in databases such as DrugBank. drugbank.com
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for its identification and structural confirmation. The electron ionization (EI) mass spectrum of chlorcyclizine is available in the NIST WebBook. nist.gov Tandem mass spectrometry (MS/MS) data, which is essential for structural elucidation and selective quantification in LC-MS methods, can be found in databases like mzCloud. mzcloud.org
Table 4: Summary of Spectroscopic Data for Chlorcyclizine
| Spectroscopic Technique | Key Findings/Data |
| UV-Visible Spectroscopy | λmax at 230 nm (in acid), with other peaks at 257, 262, and 269 nm. nih.gov |
| Mass Spectrometry (EI) | Characteristic fragmentation pattern available in NIST database. nist.gov |
| Tandem MS (MS/MS) | Spectral data available in databases like mzCloud. mzcloud.org |
| 13C NMR Spectroscopy | Predicted spectral data available in databases like DrugBank. drugbank.com |
UV-Visible Spectroscopy for Assay Development
UV-Visible spectroscopy is a valuable tool for the quantitative analysis of drug compounds, including the development of assays for this compound. The principle behind this technique lies in the absorption of ultraviolet or visible light by a molecule, which promotes an electron to a higher energy molecular orbital. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. For chlorcyclizine, its aromatic rings constitute the primary chromophores that absorb in the UV region.
The development of a UV-Visible spectrophotometric assay for this compound would involve identifying a suitable solvent in which the compound is soluble and stable. The UV spectrum of a dilute solution of this compound would be recorded over a range of wavelengths (typically 200-400 nm) to determine the λmax. This λmax is then used for all subsequent quantitative measurements, as it provides the highest sensitivity and minimizes interference.
A common approach for assay development, particularly for compounds like cyclizine, involves ion-pair extraction. researchgate.net In this method, the drug cation is reacted with an anionic dye to form a colored ion-pair complex, which can be extracted into an organic solvent. researchgate.net The absorbance of the colored complex in the organic layer is then measured in the visible region of the spectrum. researchgate.net For instance, spectrophotometric methods have been developed for the quantification of cyclizine using mono-acid azo dyes like sudan (I) and sudan (II), and bi-azo dyes such as sudan (III), sudan (IV), and sudan red 7B. researchgate.net The reaction conditions, such as pH, reagent concentration, and extraction solvent, are optimized to achieve maximum color intensity and stability. researchgate.net
The assay would then be validated by constructing a calibration curve, plotting absorbance versus a series of known concentrations of this compound. According to Beer-Lambert's law, this plot should be linear over a specific concentration range, allowing for the determination of the concentration of the drug in unknown samples.
Table 1: Example Parameters for a UV-Visible Spectrophotometric Assay
| Parameter | Description | Example Value |
|---|---|---|
| λmax | Wavelength of maximum absorbance. | Determined experimentally in the 220-280 nm range. |
| Solvent | The medium in which the compound is dissolved. | Methanol, Ethanol, or 0.1 M HCl. |
| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | e.g., 1-20 µg/mL. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Calculated from the slope of the calibration curve. |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.999. |
Infrared (IR) Spectroscopy for Structural Characterization
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule, thereby aiding in its structural characterization. arcjournals.org The principle of IR spectroscopy involves the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. arcjournals.org Different types of bonds (e.g., C-H, C=O, N-H) vibrate at specific frequencies, resulting in a unique IR spectrum that serves as a "molecular fingerprint" for the compound. arcjournals.org
For the structural characterization of this compound, an IR spectrum would be recorded, typically using a potassium bromide (KBr) disc or as a mull. The spectrum would then be analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule.
The chlorcyclizine moiety would exhibit characteristic peaks for:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: Seen as a series of sharp peaks in the 1600-1450 cm⁻¹ region.
C-N stretching (aliphatic amine): Usually found in the 1250-1020 cm⁻¹ range.
C-Cl stretching: The presence of the chlorine atom on the phenyl ring would give rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.
The pamoate moiety would show distinctive absorption bands for:
O-H stretching (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
C=O stretching (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.
Aromatic C-H and C=C stretching: Similar to the chlorcyclizine moiety.
The unique pattern of absorption bands in the fingerprint region (1450-600 cm⁻¹) is particularly useful for confirming the identity of the compound by comparing its spectrum to that of a reference standard. arcjournals.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aliphatic Chain | C-H Stretch | 2960 - 2850 |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Amine | C-N Stretch | 1250 - 1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structure elucidation of organic molecules like this compound. researchgate.netscribd.com It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net The most commonly used nuclei are ¹H (proton) and ¹³C.
¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Chemical Shift (δ): The position of a signal in the spectrum indicates the electronic environment of the proton. Protons in the aromatic rings of both chlorcyclizine and pamoate moieties would appear downfield (higher ppm values), while protons on the piperazine ring and the methyl group would appear more upfield. libretexts.org
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.
Spin-Spin Splitting (Coupling): The splitting of a signal into multiple peaks (e.g., doublet, triplet) provides information about the number of neighboring protons.
¹³C NMR: A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal provides information about the type of carbon (e.g., aromatic, aliphatic, carbonyl).
2D NMR Techniques: For complex molecules like this compound, 2D NMR experiments are often necessary to unambiguously assign all the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. encyclopedia.pub
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. encyclopedia.pub
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule. encyclopedia.pub
By combining the information from ¹H, ¹³C, and 2D NMR experiments, the complete chemical structure of this compound can be unequivocally determined.
Table 3: General ¹H NMR Chemical Shift Regions for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (OH) | 10 - 13 |
| Aromatic (Ar-H) | 6.5 - 8.5 |
| Piperazine Ring (CH₂) | 2.5 - 4.0 |
Electroanalytical Techniques for Compound Analysis
Electroanalytical techniques offer sensitive and often rapid methods for the analysis of pharmaceutical compounds. ijsdr.org These methods are based on the measurement of an electrical property (such as current, potential, or charge) in relation to the concentration of the analyte. ijsdr.org For a compound like this compound, which contains electroactive moieties, techniques like voltammetry could be employed for its quantitative determination. ijsdr.org
Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. ijsdr.org The potential at which the compound is oxidized or reduced is characteristic of the molecule, and the magnitude of the current is proportional to its concentration. Techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry can be used. benthamopenarchives.com
The development of an electroanalytical method for this compound would involve:
Selection of an appropriate working electrode: Glassy carbon, carbon paste, or chemically modified electrodes could be used.
Optimization of experimental conditions: This includes choosing a suitable supporting electrolyte, pH, and scan rate.
Method validation: A calibration curve would be generated by plotting the peak current against the concentration of this compound.
Electroanalytical methods are particularly useful for the analysis of drugs in biological fluids and pharmaceutical formulations due to their high sensitivity and selectivity. ijsdr.orgbenthamopenarchives.com They can often be performed with minimal sample preparation.
Analytical Method Validation and Quality Control Frameworks
The validation of an analytical method is crucial to ensure its suitability for its intended purpose and to guarantee the reliability, accuracy, and precision of the results. For any analytical method developed for this compound, validation would be performed according to the guidelines established by the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure drug is added to a placebo formulation and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage. researchgate.net
A robust quality control framework would involve the regular use of validated analytical methods, calibration of instruments, and the analysis of quality control samples to ensure the ongoing quality and consistency of pharmaceutical products containing this compound.
Development of Novel Bioanalytical Platforms
The development of novel bioanalytical platforms is driven by the need for more sensitive, selective, rapid, and high-throughput methods for the determination of drugs and their metabolites in biological matrices. For this compound, research could focus on several advanced platforms:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for bioanalysis. The combination of the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry allows for the quantification of drugs at very low concentrations (ng/mL or pg/mL) in complex biological fluids like plasma, urine, and tissue homogenates. The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions for separation and tuning the mass spectrometer parameters for selective detection of the parent drug and its metabolites.
Biosensors: Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a transducer to convert a biological recognition event into a measurable signal. An electrochemical or optical biosensor could be developed for the rapid and specific detection of chlorcyclizine. For example, an antibody specific to chlorcyclizine could be immobilized on an electrode surface. The binding of chlorcyclizine to the antibody would cause a change in the electrical properties of the electrode, which could be measured and correlated to the drug concentration.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of pharmaceuticals. It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. CE coupled with a sensitive detector, such as a UV or mass spectrometer detector, could be a powerful tool for the analysis of this compound.
Dried Blood Spot (DBS) Analysis: DBS involves collecting a small volume of blood on a filter card, which is then dried and analyzed. This technique simplifies sample collection, storage, and transportation. Coupling DBS with a highly sensitive analytical technique like LC-MS/MS could provide a minimally invasive and cost-effective platform for therapeutic drug monitoring of chlorcyclizine.
These novel platforms have the potential to significantly improve the efficiency and capabilities of bioanalytical studies involving this compound, from pharmacokinetic and metabolism studies to clinical monitoring.
Theoretical and Applied Formulation Science Research for Chlorcyclizine Pamoate
Preformulation Investigations of Chlorcyclizine (B1668710) Pamoate
Preformulation studies are a critical phase in pharmaceutical development, establishing the physicochemical and mechanical properties of a new drug substance. iajps.comresearchgate.net These investigations provide the foundational knowledge necessary to design stable, effective, and manufacturable dosage forms. bspublications.net For Chlorcyclizine Pamoate, preformulation research focuses on understanding how its properties as a pamoate salt, its particulate nature, and its solid-state characteristics will influence formulation strategies.
The selection of a salt form is a crucial decision in drug development as it can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API). nih.govdntb.gov.ua The formation of a pamoate salt of a basic drug like chlorcyclizine is a deliberate strategy often employed to modify its solubility profile. Pamoic acid is a divalent counterion that can form salts with very low aqueous solubility. google.comgoogle.com This characteristic is highly desirable for developing extended-release pharmaceutical compositions, as the reduced solubility can retard the dissolution rate. nih.govgoogle.com
The solubility of an ionizable drug is dependent on the pH of the solution. For a basic drug, solubility typically increases as the pH decreases due to a greater fraction of the drug becoming ionized. google.comgoogle.com However, when a drug is formulated as a low-solubility salt, such as a pamoate, the dissolution is governed by the salt's solubility product (Ksp). google.com Once the concentration of the ionized drug and the counterion exceeds the Ksp, the salt will precipitate. google.comgoogle.com This principle is leveraged to maintain a low concentration of the drug in solution over a prolonged period. In contrast to highly soluble salts like hydrochloride, which are used for immediate-release dosage forms, the pamoate salt form is specifically chosen to decrease dissolution and support sustained-release profiles. nih.govgoogle.com
| Salt Form | pH | Predicted Aqueous Solubility (mg/mL) | Formulation Application |
|---|---|---|---|
| Chlorcyclizine Hydrochloride | 1.2 | High | Immediate Release |
| Chlorcyclizine Hydrochloride | 6.8 | Moderate | Immediate Release |
| This compound | 1.2 | Very Low | Extended Release |
| This compound | 6.8 | Very Low | Extended Release |
The bulk properties of a drug powder, such as flowability and bulk density, are critical for efficient manufacturing processes like blending, compression, and capsule filling. researchgate.netnih.gov These properties are heavily dependent on particle characteristics, including size, shape (habit), and surface texture. iajps.comresearchgate.net APIs that crystallize as needle-like (acicular) particles often exhibit poor powder flow due to high cohesiveness and low bulk density. researchgate.net
Particle engineering involves modifying the crystallization process to control the crystal habit, aiming for more isometric or spherical shapes that demonstrate improved flow properties. researchgate.net Techniques can include the selection of appropriate solvents, optimization of seeding procedures, and the use of additives. researchgate.net Further processing, such as milling, can reduce particle size to a desired range, although this can sometimes negatively impact flowability by generating fines. researchgate.net The goal of particle engineering for this compound would be to produce a crystalline material with optimal bulk properties that facilitate straightforward downstream processing and formulation into a final dosage form. researchgate.netinhalationmag.com Poor powder flow can lead to manufacturing issues, including inconsistent weight and dosage uniformity in tablets and capsules. nih.gov
| Particle Characteristic | Un-engineered (e.g., Acicular) | Engineered (e.g., Isometric/Spherical) |
|---|---|---|
| Crystal Habit | Needle-like | Equidimensional |
| Inter-particle Cohesion | High | Low |
| Bulk Density | Low | High |
| Flowability (e.g., Carr's Index) | Poor to Very Poor | Good to Excellent |
| Manufacturing Impact | Difficult processing, poor weight uniformity | Efficient processing, good content uniformity |
Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure. nih.gov Different polymorphs of the same API can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. nih.govwiley-vch.de These differences can significantly impact the bioavailability and therapeutic efficacy of a drug product. nih.gov Therefore, a thorough solid-state characterization and polymorphic screen are essential preformulation activities.
The investigation for this compound would involve using various analytical techniques to identify and characterize all potential solid-state forms, including polymorphs, solvates (hydrates), and amorphous forms. Key analytical methods include:
Powder X-ray Diffraction (XRPD): Used to identify the unique crystal lattice structure of each polymorphic form. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC): Measures thermal events like melting and transitions between forms, providing information on their relative stability. nih.govresearchgate.net
Thermogravimetric Analysis (TGA): Detects weight loss upon heating, which is used to identify solvated or hydrated forms. nih.govresearchgate.net
Spectroscopy (e.g., Infrared, Raman): Provides information on molecular arrangements and can differentiate between polymorphs. nih.govnih.gov
Identifying the most thermodynamically stable polymorph is a primary goal, as this form is less likely to convert to another form during storage, ensuring product consistency and quality. wiley-vch.de
| Property | Form I (Metastable) | Form II (Stable) |
|---|---|---|
| Melting Point (DSC) | Lower | Higher |
| Aqueous Solubility | Higher | Lower |
| Dissolution Rate | Faster | Slower |
| Thermodynamic Stability | Lower (may convert to Form II) | Higher |
| XRPD Pattern | Unique Peaks | Unique Peaks |
Advanced Drug Delivery Systems Research
For lipophilic compounds like chlorcyclizine, which have poor aqueous solubility, advanced drug delivery systems can be researched to enhance oral bioavailability. researchgate.net Lipid-based formulations, such as self-emulsifying and self-microemulsifying drug delivery systems, are promising strategies. researchgate.netsphinxsai.com
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, in which the drug is dissolved. researchgate.net The key feature of SEDDS is their ability to spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal (GI) tract. researchgate.netnih.gov
For a lipophilic drug like this compound, being dissolved in a lipid-based SEDDS formulation offers several advantages. When the system emulsifies in the GI tract, the drug is presented in a solubilized state within small oil droplets, typically ranging from nanometers to micrometers in size. researchgate.netsphinxsai.com This large interfacial area for drug absorption can lead to improved bioavailability compared to conventional solid dosage forms, where the dissolution of the drug powder can be a rate-limiting step. sphinxsai.comnih.gov By pre-dissolving the drug, SEDDS bypasses the solid-state dissolution challenges. researchgate.net
Self-Microemulsifying Drug Delivery Systems (SMEDDS) are a specific type of SEDDS that form thermodynamically stable, transparent microemulsions upon dilution. wikipedia.orggoogle.com These systems are also composed of oil, surfactants, and co-surfactants but are designed to produce even smaller droplets, typically with a diameter of less than 100 nm. sphinxsai.comnih.gov
The primary advantages of SMEDDS over conventional SEDDS include their thermodynamic stability and the potential for more efficient and reproducible drug absorption. wikipedia.orgresearchgate.net The extremely small droplet size provides a very large surface area, which can enhance drug permeation across the intestinal membrane. nih.govresearchgate.net SMEDDS can effectively solubilize poorly water-soluble drugs and protect them from degradation in the GI environment. nih.gov The spontaneous formation and stability of the microemulsion can lead to more consistent drug absorption profiles, reducing inter-subject variability. researchgate.net Given the lipophilic nature of chlorcyclizine, SMEDDS represent a viable and advanced formulation strategy to overcome solubility limitations. wikipedia.orgnih.gov
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) represent a promising formulation strategy for enhancing the oral bioavailability of drugs with poor aqueous solubility. globalresearchonline.net These systems are anhydrous, isotropic mixtures of an oil, a surfactant, and often a cosurfactant or cosolvent, which spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govnih.gov The resulting nanoemulsions have droplet sizes typically below 200 nm, which provides a large interfacial surface area for drug release and absorption. nih.gov
The primary mechanism by which SNEDDS improve bioavailability is by presenting the dissolved drug in a solubilized state within the small oil droplets, which bypasses the dissolution step that often limits the absorption of poorly soluble compounds. researchgate.net The selection of components is critical and is governed by the drug's solubility in the excipients and the efficiency of the system to self-emulsify. nih.gov
For a compound like this compound, which may exhibit lipophilic characteristics, a SNEDDS formulation could offer significant biopharmaceutical advantages. Research in this area would involve screening various oils, surfactants, and cosurfactants to identify a system with high drug-loading capacity and the ability to form a stable nanoemulsion upon dispersion. Key evaluation parameters include droplet size analysis, zeta potential, and in vitro drug release profiles.
Table 1: Hypothetical Formulation Components for this compound SNEDDS Research
| Formulation Code | Oil Phase (w/w%) | Surfactant (w/w%) | Cosurfactant (w/w%) | Drug Load (mg) | Mean Droplet Size (nm) |
|---|---|---|---|---|---|
| CP-SNEDDS-01 | Capryol 90 (40%) | Kolliphor EL (45%) | Transcutol HP (15%) | 50 | 125 ± 5.2 |
| CP-SNEDDS-02 | Labrafil M 1944 CS (35%) | Tween 80 (50%) | Propylene Glycol (15%) | 50 | 148 ± 7.8 |
| CP-SNEDDS-03 | Oleic Acid (30%) | Cremophor RH 40 (55%) | Ethanol (15%) | 50 | 110 ± 4.1 |
| CP-SNEDDS-04 | Captex 355 (45%) | Poloxamer 188 (40%) | Glycerin (15%) | 50 | 165 ± 8.5 |
Note: This data is hypothetical and for illustrative purposes to guide potential research.
Exploratory Research into Other Novel Delivery Modalities (e.g., ocular)
Beyond oral administration, novel delivery modalities for this compound are being explored to target specific therapeutic areas. Ocular delivery is a key area of interest, particularly given the antihistaminic properties of chlorcyclizine, which could be beneficial for allergic conjunctivitis. However, effective ocular drug delivery is challenging due to the eye's protective barriers, including tear fluid turnover and the corneal epithelium, which limit the penetration of topically applied drugs. mdpi.comresearchgate.net
Novel formulation strategies are being investigated to overcome these barriers and provide sustained drug release to ocular tissues. researchgate.net These include:
Nanoemulsions: Similar to SNEDDS, pre-formed nanoemulsions offer a large surface area and can enhance drug penetration through the cornea. mdpi.com
Nanosuspensions: These are colloidal dispersions of pure drug nanoparticles stabilized by surfactants. They can improve the saturation solubility of the drug in the tear film, thereby increasing the concentration gradient for absorption. mdpi.com
Liposomes: These vesicular systems are composed of lipid bilayers and can encapsulate both hydrophilic and lipophilic drugs, offering good biocompatibility for ocular use. mdpi.comnih.gov
In-situ Gels: These systems are administered as a liquid drop but undergo a phase transition to a gel upon instillation in the eye, triggered by temperature or pH changes. This increases the formulation's residence time on the ocular surface. nih.gov
Research into these modalities for this compound would focus on formulation stability, ocular biocompatibility, and assessing drug permeation through corneal tissue using in vitro models.
Table 2: Comparison of Potential Ocular Delivery Systems for this compound
| Delivery System | Primary Advantage | Potential Challenge | Key Research Focus |
|---|---|---|---|
| Nanoemulsion | Enhanced drug solubilization and corneal penetration. mdpi.com | Long-term stability of the emulsion. | Droplet size stability, mucoadhesion. |
| Nanosuspension | Increased saturation solubility and residence time. mdpi.com | Potential for particle aggregation. | Particle size control, zeta potential. |
| Liposomes | High biocompatibility, can carry various drug types. nih.gov | Drug leakage and stability during storage. | Encapsulation efficiency, release kinetics. |
| In-situ Gel | Prolonged contact time on the ocular surface. nih.gov | Ensuring patient comfort and avoiding blurred vision. | Gelling time, viscosity, mucoadhesive strength. |
Formulation Design and Optimization for Enhanced Biopharmaceutical Performance
The primary goal of formulation design for a drug substance like this compound is to develop a stable and effective dosage form that delivers the therapeutic agent to its site of action consistently. Enhanced biopharmaceutical performance is achieved by systematically addressing the physicochemical properties of the drug that may limit its absorption and bioavailability.
For oral formulations, the focus is often on improving the solubility and dissolution rate of Biopharmaceutics Classification System (BCS) Class II and IV drugs. globalresearchonline.net As seen with SNEDDS, lipid-based formulations are a key strategy. globalresearchonline.net The optimization process involves:
Excipient Selection: Choosing appropriate oils, surfactants, polymers, and other excipients that are compatible with the drug and can enhance its solubility and permeability.
Ratio Optimization: Using phase diagrams and statistical experimental designs to determine the optimal ratios of components to ensure the formation of a stable and efficient delivery system. nih.gov
Performance Characterization: Conducting in vitro tests, such as dissolution and permeability studies (e.g., using Caco-2 cell monolayers), to predict in vivo performance.
Optimization aims to create a robust formulation where the drug remains in a solubilized or finely dispersed state within the gastrointestinal tract, thereby maximizing the potential for absorption across the intestinal membrane.
Pharmaceutical Stability Research and Degradation Kinetics
Pharmaceutical stability is a critical quality attribute of any drug product. Stability research for this compound involves evaluating how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. semanticscholar.org These studies are essential for determining appropriate storage conditions and establishing a product's shelf life. europa.eu
Forced degradation, or stress testing, is a key component of this research. nih.gov In these studies, the drug substance is exposed to conditions more severe than accelerated stability testing, including:
Acid and Base Hydrolysis: To test susceptibility to degradation in acidic or alkaline environments.
Oxidation: Using agents like hydrogen peroxide to assess oxidative stability.
Thermal Stress: Exposing the drug to high temperatures.
Photostability: Exposing the drug to UV and visible light as per ICH Q1B guidelines. nih.govdntb.gov.ua
The results help identify likely degradation products and establish the intrinsic stability of the molecule. europa.eurjptonline.org This information is crucial for developing stability-indicating analytical methods capable of separating and quantifying the active ingredient from any degradants. nih.gov Degradation kinetics studies determine the rate at which the drug degrades, which is often modeled using zero-order, first-order, or second-order rate equations to predict the shelf life (t90), the time it takes for 10% of the drug to degrade. eopcw.comuobaghdad.edu.iq
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradant Peak (RRT) | Total Impurities (%) |
|---|---|---|---|---|
| 0.1 N HCl | 24 hours | 96.5 | 1.15 | 3.5 |
| 0.1 N NaOH | 24 hours | 94.2 | 1.28 | 5.8 |
| 10% H₂O₂ | 12 hours | 91.8 | 1.45 | 8.2 |
| Thermal (80°C) | 48 hours | 98.1 | 1.15 | 1.9 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 97.4 | 1.62 | 2.6 |
Note: This data is hypothetical. RRT refers to Relative Retention Time in a chromatographic analysis.
Application of Quality by Design (QbD) Principles in Formulation Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.govgsconlinepress.com It begins with predefined objectives and emphasizes product and process understanding and control. ijpab.comijcrt.org The goal is to build quality into the product rather than relying on end-product testing. ijpab.com
Applying QbD to the formulation of this compound involves several key steps:
Define the Quality Target Product Profile (QTPP): This outlines the desired quality characteristics of the final drug product, considering its safety and efficacy. nih.govijcrt.org
Identify Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes of the product that must be controlled to ensure the desired product quality. nih.gov
Risk Assessment and Identification of Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): This step links the properties of the input materials (CMAs) and the manufacturing process variables (CPPs) to the CQAs. ijpab.com For a SNEDDS formulation, CMAs could include excipient purity, while CPPs could be mixing speed and temperature.
Establish a Design Space: This is the multidimensional combination and interaction of input variables (e.g., CMAs, CPPs) that has been demonstrated to provide assurance of quality. gsconlinepress.com Operating within the design space is not considered a change and provides regulatory flexibility.
Develop a Control Strategy: This includes controls on input materials, process parameters, and the final product to ensure consistent performance and quality. nih.gov
By using QbD, the development of a this compound formulation becomes more robust, leading to a deeper understanding of how formulation and process variables impact product quality.
Table 4: Hypothetical QbD Elements for a this compound SNEDDS Formulation
| QbD Element | Example for this compound SNEDDS |
|---|---|
| Quality Target Product Profile (QTPP) | An oral liquid-filled capsule that forms a nanoemulsion in vivo to achieve consistent bioavailability. |
| Critical Quality Attribute (CQA) | Droplet size of the resulting nanoemulsion; Drug content uniformity; In vitro drug release rate. |
| Critical Material Attribute (CMA) | Purity and grade of surfactant; Peroxide value of the oil phase. |
| Critical Process Parameter (CPP) | Mixing speed and duration during formulation; Encapsulation temperature. |
| Control Strategy | Specification for incoming excipients; In-process controls on mixing parameters; Droplet size analysis as a release test. |
Molecular Interaction and Polypharmacology Research with Chlorcyclizine Pamoate
Computational Modeling of Ligand-Receptor Interactions
Computational modeling, particularly molecular docking simulations, has been instrumental in elucidating the binding mechanisms of chlorcyclizine (B1668710) with its biological targets. Although primarily known as a histamine (B1213489) H1 receptor antagonist, research has expanded to understand its interactions with other receptors, driven by discoveries of its broader pharmacological profile, such as its potent antiviral activity against the Hepatitis C virus (HCV).
In the context of its anti-HCV activity, docking simulations have provided a putative binding model. These computational studies suggest that chlorcyclizine binds to a hydrophobic pocket within the HCV E1 envelope glycoprotein (B1211001). This interaction is characterized by extensive contact with the virus's fusion peptide, a critical component for viral entry into host cells. By binding to this site, chlorcyclizine is thought to interfere with the membrane fusion process, effectively blocking a key step in the viral lifecycle nih.gov. This computational insight was corroborated by in vitro experiments, including UV cross-linking and mass spectrometry, which confirmed direct binding to a sequence adjacent to the fusion peptide nih.gov. Such models are crucial for structure-activity relationship (SAR) studies aimed at optimizing chlorcyclizine derivatives for improved efficacy and selectivity.
Preclinical Assessment of Drug-Drug Interaction Mechanisms
Preclinical assessments are vital for identifying potential drug-drug interactions (DDIs). For chlorcyclizine, as a first-generation antihistamine with multiple pharmacological actions, these studies focus on predictable interactions based on its known mechanisms, including central nervous system (CNS) depression and anticholinergic activity.
Chlorcyclizine, like other first-generation antihistamines, readily crosses the blood-brain barrier and can cause sedation. This CNS depressant effect is a key consideration in preclinical DDI assessments.
Mechanism : The primary mechanism is pharmacodynamic in nature. When chlorcyclizine is co-administered with other CNS depressants (e.g., benzodiazepines, barbiturates, opioids, and alcohol), an additive or synergistic effect on sedation and cognitive impairment is anticipated. Both classes of drugs reduce neuronal activity in the CNS, and their combined use can lead to enhanced drowsiness, dizziness, and impaired motor coordination.
Preclinical Evaluation : Animal models are commonly used to evaluate these interactions. Tests such as the rotarod test (to measure motor coordination) and actophotometer tests (to measure locomotor activity) can quantify the extent of CNS depression. nih.govnih.gov In these assays, a greater reduction in performance or activity when chlorcyclizine is combined with another CNS depressant, compared to either agent alone, would confirm an additive interaction.
| Interacting Agent Class | Potential Mechanism | Preclinical Manifestation |
| Central Nervous System (CNS) Depressants | Additive pharmacodynamic effects on CNS neuronal activity | Increased sedation, impaired motor coordination, decreased locomotor activity |
Chlorcyclizine possesses significant anticholinergic (antimuscarinic) properties. researchgate.netnih.gov This activity is responsible for side effects such as dry mouth, blurred vision, and urinary retention and is a major source of potential DDIs.
Mechanism : The interaction is a result of additive anticholinergic effects. When combined with other drugs that also block muscarinic acetylcholine (B1216132) receptors (e.g., tricyclic antidepressants, some antipsychotics, antiparkinsonian agents), the total anticholinergic burden on the body increases. drugs.comhealthline.comnih.gov
Preclinical Evaluation : The combined effects can be studied in preclinical models by observing classic anticholinergic responses. This can include measuring reductions in salivary secretion in animal models or using in vitro receptor binding assays to determine the cumulative affinity for muscarinic receptors. An increased incidence or severity of peripheral effects (like tachycardia or constipation) and central effects (like confusion or memory impairment) in animal studies would indicate a clinically significant interaction. drugs.comparkinsons.org.uk
| Interacting Agent Class | Potential Mechanism | Preclinical Manifestation |
| Anticholinergic Agents | Additive blockade of muscarinic acetylcholine receptors | Increased peripheral (dry mouth, tachycardia) and central (cognitive impairment) anticholinergic signs |
The potential for drugs to prolong the QTc interval on an electrocardiogram (ECG) is a critical safety concern, as it can increase the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP). Several antihistamines have been associated with this risk. nih.govnih.gov
Methodological Approach : Assessing the risk of QTc prolongation for a compound like chlorcyclizine involves a multi-tiered preclinical approach.
In Vitro hERG Assay : The primary mechanistic study involves testing the drug's ability to block the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization, and its inhibition is the most common cause of drug-induced QTc prolongation. Patch-clamp electrophysiology studies on cells expressing the hERG channel are the gold standard for determining the concentration at which the drug inhibits the channel (IC50).
In Vivo Cardiovascular Studies : Preclinical in vivo studies are conducted in animal models (e.g., dogs, non-human primates) equipped with telemetry to continuously monitor ECGs. Animals are administered the drug at various doses, and changes in the QTc interval are measured. This provides data on the drug's effect in an integrated biological system.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Data from in vitro and in vivo studies are integrated into PK/PD models. These models correlate drug plasma concentrations with the extent of QTc prolongation, helping to predict the risk at therapeutic and supratherapeutic exposures in humans. nih.gov
Interaction Assessment : Methodologies also focus on identifying factors that could exacerbate the risk. This includes preclinical studies evaluating how co-administration with a known CYP450 enzyme inhibitor (pharmacokinetic interaction) or another QTc-prolonging drug (pharmacodynamic interaction) affects the QTc interval. nih.gov
| Assessment Method | Focus of Study | Key Outcome |
| In Vitro Patch-Clamp Assay | Direct inhibition of the hERG potassium channel | IC50 value (concentration for 50% inhibition) |
| In Vivo Telemetry Studies | Measurement of ECG changes in conscious animal models | Dose-dependent changes in the QTc interval |
| PK/PD Modeling | Correlation of drug exposure with cardiac effects | Prediction of QTc prolongation at clinical doses |
Interactions between antihistamines and MAOIs are a significant concern, primarily due to the risk of hypertensive crisis or serotonin (B10506) syndrome.
Mechanism : MAOIs work by preventing the breakdown of neurotransmitters like norepinephrine (B1679862) and serotonin. nih.govnih.govpsychscenehub.com First-generation antihistamines, including chlorcyclizine, can have weak serotonergic properties or inhibit serotonin reuptake. The combination can lead to an excessive accumulation of serotonin in the central nervous system, potentially causing serotonin syndrome—a life-threatening condition characterized by confusion, agitation, fever, and muscle rigidity. nih.gov Additionally, some antihistamine-containing cold remedies also include sympathomimetic decongestants, which, when combined with MAOIs, can lead to a dangerous increase in blood pressure (hypertensive crisis) due to the potentiation of norepinephrine. nih.gov
Preclinical Evaluation : Preclinical assessment involves in vitro studies to determine if chlorcyclizine inhibits serotonin or norepinephrine reuptake. In vivo animal models can be used to monitor for signs of serotonin syndrome (e.g., hyperthermia, tremors, rigidity) or significant pressor responses when chlorcyclizine is co-administered with an MAOI.
| Interacting Agent Class | Potential Mechanism | Preclinical Manifestation |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of serotonin breakdown, leading to excessive serotonergic activity | Hyperthermia, tremors, rigidity (signs of serotonin syndrome in animal models) |
Epinephrine (B1671497) is a critical hormone and neurotransmitter that acts on adrenergic receptors. The potential for chlorcyclizine to modulate its effects would be investigated in preclinical pharmacodynamic studies.
Mechanism : While primarily an H1-antihistamine, some first-generation antihistamines can exhibit weak alpha-adrenergic blocking activity. If chlorcyclizine possesses this property, it could theoretically antagonize the vasoconstrictive effects of epinephrine, which are mediated by alpha-1 adrenergic receptors. This could potentially reduce epinephrine's pressor (blood pressure-increasing) response. Conversely, the anticholinergic properties of chlorcyclizine could lead to tachycardia, which might have an additive effect with the beta-1 adrenergic-mediated increase in heart rate caused by epinephrine.
Preclinical Evaluation : Preclinical pharmacodynamic studies would assess these potential interactions. In anesthetized animal models, the hemodynamic response (blood pressure, heart rate) to a dose of epinephrine would be measured before and after the administration of chlorcyclizine. A blunted pressor response would suggest alpha-blocking activity, while an exaggerated heart rate response could indicate an additive tachycardic effect.
| Interacting Agent | Potential Mechanism | Preclinical Manifestation |
| Epinephrine | Antagonism of alpha-adrenergic receptors (vasoconstriction) | Blunted pressor (blood pressure) response to epinephrine |
| Epinephrine | Additive effects on heart rate (anticholinergic + beta-adrenergic) | Potentiated tachycardia |
Network Pharmacology and Polypharmacology Approaches
Network pharmacology is an emerging discipline that investigates the complex interactions between drug molecules, their multiple targets, and the broader biological networks that underlie disease processes. This approach moves beyond the traditional "one drug, one target" paradigm to embrace the concept of polypharmacology, where a single compound can modulate multiple proteins and pathways, leading to a more holistic understanding of its therapeutic effects and potential side effects. In the context of Chlorcyclizine pamoate, a network pharmacology perspective provides a framework for elucidating its multifaceted mechanism of action.
Chlorcyclizine is a classic example of a polypharmacological agent, exhibiting affinity for several distinct molecular targets. This multi-target profile is central to both its primary therapeutic applications and its emerging potential in drug repurposing.
Known Molecular Targets of Chlorcyclizine
The polypharmacological nature of chlorcyclizine is defined by its interactions with the following key proteins:
| Target Protein | Target Class | Known Effect of Interaction |
| Histamine H1 Receptor (HRH1) | G-protein coupled receptor (GPCR) | Inverse agonist/Antagonist |
| Muscarinic Acetylcholine Receptors | G-protein coupled receptor (GPCR) | Antagonist (Anticholinergic) |
| Serotonin Receptors (5-HTRs) | G-protein coupled receptor (GPCR) | Antagonist (Antiserotonergic) |
| Hepatitis C Virus (HCV) E1 Glycoprotein | Viral Envelope Protein | Direct binding and inhibition of viral entry |
Histamine H1 Receptor Interaction Network:
As a first-generation antihistamine, the primary and most well-characterized interaction of chlorcyclizine is with the Histamine H1 Receptor (HRH1). HRH1 is a key node in the allergic and inflammatory response network. Upon activation by histamine, HRH1 initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C. This, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively smpdb.ca. These events culminate in the expression of pro-inflammatory cytokines and other mediators of the allergic response smpdb.ca. By acting as an inverse agonist at this receptor, chlorcyclizine not only blocks the action of histamine but also reduces the receptor's basal activity, thereby dampening the entire downstream signaling network. A network analysis of drug-target interactions has identified the histamine H1 receptor as one of the most targeted proteins by various drugs, highlighting its central role in pharmacology researchgate.net.
Anticholinergic and Antiserotonergic Activities:
Anti-Hepatitis C Virus (HCV) Activity: A Novel Target Network
A significant area of polypharmacology research for chlorcyclizine has been its potent anti-HCV activity nih.gov. This effect is not mediated by the host cell receptors it is traditionally known to target, but through a direct interaction with a viral protein. Research has demonstrated that chlorcyclizine directly targets the HCV E1 envelope glycoprotein nih.gov. This interaction inhibits the entry of the virus into host cells, a critical early step in the viral lifecycle nih.gov. The identification of this novel target for chlorcyclizine underscores the power of polypharmacology in drug repurposing.
The synergistic effect of chlorcyclizine with other anti-HCV drugs further highlights the potential of a network-based therapeutic approach nih.gov. When used in combination with agents that target different nodes in the HCV replication network (such as NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors), chlorcyclizine contributes to a more comprehensive blockade of the viral lifecycle.
While formal, large-scale network pharmacology studies specifically centered on this compound are not extensively documented in the current literature, its known multi-target profile provides a strong foundation for such investigations. Future research employing systems biology and computational modeling could further map the complex interplay of the signaling pathways modulated by chlorcyclizine. This would not only provide a deeper understanding of its existing therapeutic uses but also pave the way for the discovery of new applications for this versatile compound.
Emerging Research Applications and Future Directions for Chlorcyclizine Pamoate
Exploration of Drug Repurposing in Preclinical Disease Models
The strategy of repurposing approved drugs like chlorcyclizine (B1668710) offers a streamlined path for development, leveraging known pharmacological and safety profiles. Significant preclinical research has focused on its potential efficacy in genetic metabolic disorders and viral infections.
Erythropoietic Protoporphyria (EPP)
EPP is a rare genetic disorder caused by mutations in the ferrochelatase enzyme, leading to the accumulation of protoporphyrin-IX (PP-IX), particularly in the liver. researchwithnj.com This buildup can cause severe skin photosensitivity and progressive liver damage, which may necessitate a liver transplant. bioengineer.orgreachmd.com Recent studies have identified chlorcyclizine as a potential therapeutic agent for EPP-related liver disease. news-medical.net
A high-throughput screening of over 2,500 compounds using a zebrafish model of EPP identified chlorcyclizine as a compound that effectively reduces the accumulation of PP-IX in the liver. researchwithnj.comreachmd.commedicaldialogues.in Further validation in mouse models of EPP demonstrated that chlorcyclizine administration led to a significant reduction in hepatic PP-IX deposits and alleviated associated liver injury. bioengineer.orgnews-medical.net Intriguingly, these effects were more pronounced in female mice, a sex-specific response attributed to differences in the rate of drug metabolism. bioengineer.orgmedicaldialogues.in The mechanism of action appears to be multifaceted, involving the enhancement of PP-IX excretion into bile and a reduction in the inflammatory response associated with liver damage. bioengineer.orgnews-medical.netmedicaldialogues.in
Hepatitis C Virus (HCV)
HCV infection is a major global health issue, affecting millions and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. nih.govnih.gov While direct-acting antivirals (DAAs) are effective, their high cost presents a barrier to widespread access. nih.govnih.gov Research has identified chlorcyclizine as a potent inhibitor of HCV infection. nih.gov It has been shown to target the entry stage of the HCV life cycle, potentially involving the fusion process. nih.gov
In preclinical studies, chlorcyclizine demonstrated high antiviral activity against multiple HCV genotypes in both cell cultures and in mice with humanized livers. nih.gov A key finding is that chlorcyclizine shows synergistic activity when combined with other anti-HCV drugs, including sofosbuvir (B1194449) and ribavirin (B1680618). nih.gov This suggests its potential use in combination therapies to enhance efficacy and possibly shorten treatment duration. nih.govnih.gov The fact that chlorcyclizine is an inexpensive and widely available drug makes it an attractive candidate for further development, especially for use in resource-limited settings. nih.gov
Table 1: Summary of Preclinical Findings for Chlorcyclizine Repurposing
| Disease Model | Key Findings | Mechanism of Action | References |
|---|---|---|---|
| Erythropoietic Protoporphyria (EPP) | Reduced hepatic protoporphyrin-IX (PP-IX) accumulation and liver injury in zebrafish and mouse models. bioengineer.orgnews-medical.net | Enhances biliary excretion of PP-IX; reduces inflammation and mast cell presence. bioengineer.orgmedicaldialogues.in | researchwithnj.combioengineer.orgreachmd.comnews-medical.netmedicaldialogues.in |
| Hepatitis C Virus (HCV) | Inhibited infection by multiple HCV genotypes in cell culture and mouse models. nih.gov | Blocks the viral entry step of the HCV life cycle. nih.gov | nih.govnih.govnih.gov |
Application in Novel Disease Pathophysiology Research
The investigation of chlorcyclizine's effects in EPP has also shed new light on the underlying pathophysiology of the disease. The research revealed a previously underappreciated role for the histamine (B1213489) pathway in the development of EPP-related liver disease. researchwithnj.commedicaldialogues.in Studies showed that histamine could increase PP-IX accumulation in liver cells, an effect that was blocked by chlorcyclizine and other antihistamines. researchwithnj.com This discovery implicates mast cells and histamine signaling in the progression of liver injury in EPP, opening up new avenues for therapeutic intervention that target this pathway. bioengineer.orgmedicaldialogues.in
Development of Next-Generation Chlorcyclizine Pamoate Analogues
Building on the discovery of its anti-HCV activity, researchers have initiated chemical optimization campaigns to develop next-generation analogues of chlorcyclizine. nih.gov The goal is to create new compounds with improved potency, selectivity, and pharmacokinetic properties while potentially reducing side effects like drowsiness associated with first-generation antihistamines. nih.gov
These efforts have led to the synthesis and evaluation of numerous derivatives. nih.gov By modifying the chemical scaffold of chlorcyclizine, scientists have produced lead compounds with significantly increased anti-HCV activity. nih.gov For instance, one optimized analogue demonstrated a 90% drop in HCV viral load in a mouse model over four weeks. nih.gov This hit-to-lead optimization process involves a thorough analysis of in vitro efficacy and metabolic properties to select the most promising candidates for further preclinical development. nih.govnih.gov
Integration of In Vitro and In Vivo Data for Predictive Modeling
The development pathway for chlorcyclizine and its analogues heavily relies on the integration of data from both in vitro (laboratory-based) and in vivo (animal) studies. This approach is crucial for building predictive models of a drug's behavior. For example, researchers evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of chlorcyclizine and its derivatives using both human and mouse liver microsomes (in vitro) and pharmacokinetic profiling in animal models (in vivo). nih.govnih.govnih.gov
This integration allows for a more comprehensive understanding of a compound's potential efficacy and safety before human trials. nih.gov By correlating in vitro data, such as the concentration needed to inhibit a virus in a cell culture, with in vivo data, like the drug's half-life in the body, researchers can better predict outcomes and select the most viable drug candidates. researchgate.net This iterative process of in vitro testing, in vivo validation, and computational modeling is essential for modern drug development. researchgate.netnih.gov
Translational Research Perspectives and Pre-Clinical to Clinical Bridging Methodologies
A significant advantage of repurposing a drug like chlorcyclizine is the potential for an accelerated translational path from preclinical findings to clinical applications. Because first-generation antihistamines have been used safely for decades, a substantial amount of human safety data already exists. medicaldialogues.in This established safety profile could help speed up the process of initiating clinical trials for new indications like EPP or HCV. medicaldialogues.innih.gov
The "pre-clinical to clinical bridge" involves translating the promising results from animal models into effective human therapies. For HCV, the low cost and synergistic effects of chlorcyclizine make it a prime candidate for rapid translation into clinical studies, particularly in developing countries where affordability is a major concern. nih.govnih.gov For EPP, the research in animal models provides a strong rationale for initiating human trials to determine if the beneficial effects on liver function can be replicated in patients. reachmd.com The ultimate goal of this translational research is to bridge the gap between laboratory discoveries and real-world clinical benefits.
Q & A
Q. What experimental approaches are recommended to assess Chlorcyclizine pamoate's binding affinity to mammalian receptors, and how can data reliability be ensured?
Methodological Answer: Use in vitro receptor-binding assays with recombinant cell lines (e.g., SH-SY5Y for human α7 nicotinic acetylcholine receptors [nAChR]) and tissue homogenates (e.g., Wistar rat brain). Incubate this compound at concentrations spanning 0.1 nM–1 mM for 2–2.5 hours, followed by competitive binding analysis using radiolabeled ligands like bungarotoxin. Calculate IC50 values via nonlinear regression and validate results against positive controls (e.g., bungarotoxin IC50 ~3.9 µM for T. muris). Include triplicate runs and statistical power analysis to minimize variability .
Q. How can researchers design a robust pharmacokinetic study for this compound in rodent models?
Methodological Answer: Employ timed-mated CRL:CD [SD] rats (245–363 g body weight) with dose ranges calibrated to body surface area. For example, use 5–32 mg/kg doses based on prior anthelminthic studies of pamoate salts. Collect plasma and tissue samples at staggered intervals (0–72 hours) post-administration. Quantify drug levels using reverse-phase HPLC with UV detection (λ = 254 nm), validated against certified reference materials. Cross-validate with LC-MS/MS for metabolite identification, ensuring method sensitivity ≥0.1 ng/mL .
Q. What validated analytical techniques are suitable for quantifying this compound in pharmaceutical formulations?
Methodological Answer: Apply RP-HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v). Optimize flow rate (1.0 mL/min) and detection at 220 nm. Validate linearity (r² ≥0.999) across 0.1–50 µg/mL, with precision (%RSD <2%) and recovery (98–102%). For multi-drug formulations (e.g., combinations with pyrantel pamoate), employ gradient elution and confirm specificity via peak purity analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor-binding data and in vivo efficacy outcomes for this compound?
Methodological Answer: Conduct species-specific pharmacokinetic-pharmacodynamic (PK-PD) modeling. For instance, if in vitro IC50 for rat nAChR is 33.0 µM , but in vivo efficacy requires lower doses, assess intestinal permeability using Caco-2 cell monolayers (apparent permeability coefficient, Papp >1 × 10<sup>−6</sup> cm/s indicates high absorption). Adjust for protein binding and metabolic stability (e.g., liver microsome assays) to refine dose predictions. Use Bayesian statistics to reconcile interspecies differences .
Q. What molecular mechanisms underlie this compound's inhibition of viral entry, and how can these be experimentally validated?
Methodological Answer: Investigate direct interactions with viral glycoproteins via surface plasmon resonance (SPR) or fluorescence polarization assays. For hepatitis C virus (HCV), express E1/E2 glycoproteins in HEK293 cells and measure this compound’s disruption of CD81-E2 binding using ELISA. Confirm fusion inhibition via β-galactosidase-based cell-cell fusion assays. Mutagenesis studies (e.g., alanine scanning of E1 fusion peptide) can identify critical binding residues .
Q. How should teratogenicity risks of this compound be evaluated in preclinical development?
Methodological Answer: Use a rat fetal palate development model. Administer this compound (1–50 mg/kg/day) to timed-mated dams during gestational days 10–15. Assess cleft palate incidence via micro-CT and histopathology. Compare with positive controls (e.g., retinoids) and analyze maternal toxicity (e.g., liver enzyme levels). Apply benchmark dose (BMD) modeling to determine NOAEL/LOAEL thresholds and extrapolate to humans using allometric scaling .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
Use four-parameter logistic regression (4PL) for sigmoidal dose-response curves. For non-linear kinetics (e.g., autoinduction of metabolism), apply mixed-effects modeling (NONMEM) with covariates like body weight and sex. Network meta-analysis is recommended for comparative efficacy studies (e.g., vs. albendazole), using random-effects models to pool CR/ERR rates from ≥6 RCTs .
Q. How can researchers validate this compound's off-target effects on signaling pathways (e.g., Wnt/β-catenin)?
Perform western blotting for β-catenin, c-Myc, and cyclin D1 in treated cell lines (e.g., uveal melanoma). Use subcellular fractionation to quantify nuclear vs. cytoplasmic β-catenin. Confirm pathway modulation via TOPflash luciferase assays (TCF/LEF activity) and phospho-specific antibodies for GSK3β (S9) and AKT. Cross-reference with RNA-seq to identify downstream transcriptional changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
